molecular formula C6H11NO2 B056917 Diethoxyacetonitrile CAS No. 6136-93-2

Diethoxyacetonitrile

Cat. No.: B056917
CAS No.: 6136-93-2
M. Wt: 129.16 g/mol
InChI Key: UDELMRIGXNCYLU-UHFFFAOYSA-N
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Description

Diethoxyacetonitrile is a highly valuable and versatile protected glyoxylonitrile equivalent, extensively utilized in organic synthesis and medicinal chemistry research. This compound features an acetal-protected carbonyl group adjacent to a reactive nitrile moiety, making it a crucial building block for the construction of complex heterocyclic systems and novel molecular architectures. Its primary research value lies in its role as a bifunctional synthon, where the nitrile group can undergo nucleophilic addition or be reduced to an amine, while the diethoxy acetal can be hydrolyzed to reveal a reactive aldehyde functionality in situ. This unique reactivity profile enables researchers to employ this compound in the synthesis of a wide range of target molecules, including amino alcohols, amino acids, and various nitrogen-containing heterocycles like imidazoles and pyrimidines. It is particularly instrumental in multi-step synthetic routes for developing pharmaceutical intermediates, agrochemicals, and functional materials. The acetal group provides enhanced stability during synthetic manipulations, allowing for selective deprotection under mild acidic conditions when needed. For research purposes only, this compound offers synthetic chemists a powerful tool for exploring new reaction pathways and developing innovative synthetic methodologies.

Properties

IUPAC Name

2,2-diethoxyacetonitrile
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InChI

InChI=1S/C6H11NO2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDELMRIGXNCYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0064121
Record name Acetonitrile, diethoxy-
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Molecular Weight

129.16 g/mol
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CAS No.

6136-93-2
Record name Diethoxyacetonitrile
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Record name Acetonitrile, 2,2-diethoxy-
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Record name Acetonitrile, 2,2-diethoxy-
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Record name Acetonitrile, diethoxy-
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Record name Diethoxyacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethoxyacetonitrile from Orthoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethoxyacetonitrile, a valuable building block in organic synthesis, with a core focus on its preparation from orthoesters. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, with its unique combination of a nitrile and a protected aldehyde functionality (as an acetal), serves as a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. Its synthesis from readily available orthoesters presents an efficient and scalable route. This guide will explore the chemical pathways, particularly leveraging principles related to the Pinner reaction, to achieve this transformation.

Reaction Pathway and Mechanism

The synthesis of this compound from an orthoester, such as triethyl orthoformate, is conceptually the reverse of the final stage of the Pinner reaction, which is a classic method for preparing orthoesters from nitriles. The overall transformation can be envisioned as the reaction of an orthoester with a cyanide source, typically hydrocyanic acid (HCN), in the presence of an acid catalyst.

The reaction proceeds through the formation of a key intermediate, an imino ether salt. The orthoester is first activated by an acid catalyst, leading to the elimination of an alcohol molecule and the formation of a dialkoxycarbenium ion. This electrophilic species can then react with a nucleophilic cyanide source. However, a more direct and historically established route to orthoesters, which informs the synthesis of this compound, is the Pinner reaction, starting from a nitrile.

The synthesis of the orthoester itself, from which this compound can be conceptually derived, involves the reaction of hydrocyanic acid with an alcohol in the presence of a hydrohalic acid. This process forms an imino ether hydrochloride (a Pinner salt), which then undergoes alcoholysis to yield the orthoester.

A plausible pathway for the direct synthesis of this compound from triethyl orthoformate would involve the acid-catalyzed elimination of ethanol to form a diethoxycarbenium ion, which is then trapped by a cyanide anion.

Below is a diagram illustrating the logical relationship for the synthesis of triethyl orthoformate, a precursor to this compound.

G Logical Flow for Triethyl Orthoformate Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product HCN Hydrocyanic Acid (HCN) SaltFormation Salt Formation (Imino Ether Formation) HCN->SaltFormation EtOH Ethanol (C2H5OH) EtOH->SaltFormation HBr Hydrogen Bromide (HBr) HBr->SaltFormation Alcoholysis Alcoholysis SaltFormation->Alcoholysis Intermediate: Imino Ether Salt Orthoester Triethyl Orthoformate Alcoholysis->Orthoester

Caption: Logical workflow for the synthesis of triethyl orthoformate.

Experimental Protocols

While a direct one-pot synthesis of this compound from triethyl orthoformate and hydrogen cyanide is plausible, detailed experimental procedures in publicly available literature are scarce. However, a Chinese patent (CN1340495A) provides a detailed protocol for the synthesis of triethyl orthoformate from hydrogen cyanide, which proceeds through the key imino ether intermediate. This process is essentially the forward Pinner reaction to the orthoester. The conceptual reverse of the final alcoholysis step would lead to the desired this compound.

Synthesis of Triethyl Orthoformate from Hydrocyanic Acid[1]

This procedure details the formation of the orthoester, which is a critical precursor or can be considered in the context of the reverse reaction to obtain this compound.

Reactants:

  • Hydrocyanic Acid (HCN)

  • Anhydrous Ethanol (C₂H₅OH)

  • Hydrogen Bromide (HBr) gas

Procedure:

  • Salt Formation: In a suitable reactor, charge anhydrous ethanol. Cool the ethanol to -5 °C.

  • Introduce hydrocyanic acid to the cooled ethanol.

  • Bubble hydrogen bromide gas through the reaction mixture while maintaining the temperature between -10 °C and -5 °C.

  • After the addition of hydrogen bromide is complete, maintain the temperature to allow for the complete precipitation of the imine salt intermediate.

  • Alcoholysis: To the slurry containing the imine salt, add the second portion of anhydrous ethanol.

  • Warm the reaction mixture to a temperature between 40-50 °C and maintain for 72 hours to facilitate the alcoholysis to the orthoester.

  • Work-up and Purification: The final product, triethyl orthoformate, can be purified by distillation.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of triethyl orthoformate as described in the patent CN1340495A.[1]

ParameterValue
Molar Ratio
HCN : Ethanol : HBr1 : 3.75 : 1.2
Reactant Quantities
Hydrocyanic Acid (99%)218.18 kg (8 kmol)
Anhydrous Ethanol (99.5%)1386.9 kg (30.0 kmol total)
Hydrogen Bromide777.6 kg
Reaction Conditions
Salt Formation Temp.-10 to -5 °C
Alcoholysis Temp.40 to 50 °C
Alcoholysis Time72 hours
Yield
Triethyl Orthoformate948.3 kg (99.01% purity)
Calculated Yield 79.3%

Reaction Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of triethyl orthoformate, which is a key precursor in the context of this compound synthesis.

G Experimental Workflow for Triethyl Orthoformate Synthesis Start Start ChargeEtOH Charge Anhydrous Ethanol to Reactor Start->ChargeEtOH Cooling1 Cool to -5 °C ChargeEtOH->Cooling1 AddHCN Add Hydrocyanic Acid Cooling1->AddHCN AddHBr Bubble Hydrogen Bromide Gas (-10 to -5 °C) AddHCN->AddHBr Precipitation Complete Precipitation of Imine Salt AddHBr->Precipitation AddEtOH2 Add Second Portion of Anhydrous Ethanol Precipitation->AddEtOH2 Alcoholysis Heat to 40-50 °C for 72 hours AddEtOH2->Alcoholysis Distillation Purify by Distillation Alcoholysis->Distillation End End Product: Triethyl Orthoformate Distillation->End

Caption: Step-by-step workflow for the synthesis of triethyl orthoformate.

Conclusion

The synthesis of this compound from orthoesters is a viable process rooted in the principles of the Pinner reaction. While direct, detailed protocols for this specific transformation are not widely published, understanding the synthesis of the orthoester precursor, triethyl orthoformate, from hydrocyanic acid provides a strong foundation for developing a robust synthetic method. The provided data and workflow for the synthesis of triethyl orthoformate offer a clear and scalable procedure. Researchers can leverage this information to either produce the necessary orthoester starting material or to devise a reverse process to obtain the target this compound. Further investigation into the direct reaction of triethyl orthoformate with a cyanide source under acidic conditions is a promising area for future process development.

References

An In-depth Technical Guide to the Physical Properties of Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethoxyacetonitrile, a key intermediate in various chemical syntheses. The information is presented to support research, development, and drug discovery activities by offering detailed data, experimental methodologies, and visual representations of its chemical utility.

Core Physical and Chemical Properties

This compound is a colorless liquid with a chemical formula of C₆H₁₁NO₂.[1][2] It is classified as a 2,2-dialkoxyalkanenitrile derivative. The quantitative physical properties of this compound are summarized in the table below, providing a clear reference for experimental and developmental work.

PropertyValueConditions
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Density 0.929 g/mLat 25 °C[3]
Boiling Point 167.7 °Cat 773 mmHg[3]
Melting Point -19 to -18 °C[3]
Refractive Index 1.4at 20 °C (n20/D)[3]
Flash Point 49 °CClosed cup[3]
Assay 97%[3]
Form Liquid[3]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

The density of a liquid can be accurately determined using several methods. A common and precise method is the oscillating U-tube method, as outlined in ASTM D4052.[4]

  • Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample liquid. The change in frequency is directly related to the density of the liquid.

  • Apparatus: A digital density meter with an oscillating U-tube, a temperature control unit, and a syringe for sample injection.

  • Procedure:

    • Calibrate the instrument using two standards of known density, such as dry air and distilled water.

    • Equilibrate the instrument's measuring cell to the desired temperature (e.g., 25 °C).

    • Inject the this compound sample into the U-tube, ensuring no air bubbles are present.

    • Allow the sample to reach thermal equilibrium.

    • The instrument measures the oscillation period and calculates the density. Modern instruments may also provide a viscosity correction for enhanced accuracy.[4]

Alternatively, a pycnometer or a graduated cylinder and balance can be used for a more classical determination.[5]

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[6][7] The Thiele tube method is a common and efficient technique for this measurement.[8]

  • Principle: A small sample of the liquid is heated in a tube along with an inverted capillary tube. At the boiling point, a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn back into the capillary at the boiling point temperature.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath).

  • Procedure:

    • Fill the small test tube with a small amount of this compound.

    • Place the sealed capillary tube, open end down, into the test tube.

    • Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

    • Gently heat the side arm of the Thiele tube.

    • Observe for a continuous stream of bubbles exiting the capillary tube.

    • Remove the heat and allow the apparatus to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

    • Record the atmospheric pressure at the time of the measurement.

The refractive index is a measure of how much light bends when it passes through the substance. It is a characteristic property and is often used to assess the purity of a sample. The ASTM D1218 standard test method is a widely accepted procedure.[2][3][9]

  • Principle: A refractometer measures the critical angle of refraction of a liquid sample, from which the refractive index is calculated.

  • Apparatus: A refractometer (e.g., Abbé refractometer), a light source (typically a sodium D-line at 589 nm), and a temperature-controlled water bath.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Ensure the prism surfaces are clean and dry.

    • Apply a few drops of this compound to the lower prism.

    • Close the prisms and allow the sample to spread into a thin film.

    • Circulate water from the temperature-controlled bath through the refractometer to maintain the desired temperature (e.g., 20 °C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.

    • Read the refractive index from the instrument's scale.

The solubility of a substance in a solvent is a critical parameter. The OECD Test Guideline 105 outlines the flask method for substances with solubility above 10⁻² g/L.[10][11][12][13][14]

  • Principle: An excess amount of the test substance is agitated in a solvent for a prolonged period to achieve equilibrium. The concentration of the substance in the saturated solution is then determined analytically.

  • Apparatus: Flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge or filtration system, and an appropriate analytical instrument (e.g., HPLC, GC, or UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of this compound to a flask containing the solvent (e.g., water).

    • Seal the flask and place it in a constant temperature shaker bath (e.g., at 20 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests can determine this duration).

    • After equilibration, allow the mixture to stand to let undissolved material settle.

    • Separate the saturated solution from the undissolved this compound by centrifugation or filtration.

    • Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method.

Chemical Synthesis and Reactivity

This compound is a versatile building block in organic synthesis. A general description of its synthesis involves the reaction of an orthoester with hydrogen cyanide. It is used, for example, in the preparation of imidazole derivatives.

The following diagram illustrates a general synthetic application of this compound in the preparation of a substituted imidazole, a common scaffold in medicinal chemistry.

G This compound This compound AnionicCycloaddition Anionic Cycloaddition This compound->AnionicCycloaddition MethylIsocyanoacetate Methyl Isocyanoacetate MethylIsocyanoacetate->AnionicCycloaddition ImidazoleDerivative Methyl 5-diethoxymethyl- imidazole-4-carboxylate AnionicCycloaddition->ImidazoleDerivative Product

Caption: Synthetic pathway involving this compound.

References

An In-depth Technical Guide to the Solubility of Diethoxyacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information provided is for guidance and educational purposes only. All laboratory work should be conducted with appropriate safety precautions.

Introduction

Diethoxyacetonitrile, with the chemical formula (C₂H₅O)₂CHCN, is a nitrile derivative featuring two ethoxy groups.[1][2][3][4][5] Its utility in organic synthesis, particularly as a precursor for various heterocyclic compounds, necessitates a thorough understanding of its physical and chemical properties, including its solubility in different organic solvents.[3][5] This technical guide aims to provide a comprehensive overview of the solubility characteristics of this compound.

It is important to note that specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available scientific literature. Consequently, this guide will provide foundational knowledge on solvent properties and a generalized experimental framework to enable researchers to determine its solubility in their specific solvent systems.

Predicting Solubility: The Principle of "Like Dissolves Like"

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. This compound possesses both polar (the nitrile and ether functional groups) and non-polar (the ethyl groups) characteristics, suggesting it is a moderately polar molecule. Therefore, it is expected to exhibit good solubility in polar aprotic and some polar protic solvents, and lower solubility in non-polar solvents.

To aid in the selection of appropriate solvents for solubility determination, the following table summarizes the physical properties of a range of common organic solvents.

Data Presentation: Properties of Common Organic Solvents

Solvent NameChemical FormulaDielectric Constant (at 20°C unless specified)Boiling Point (°C)
AcetoneC₃H₆O20.7 (25°C)56.2
AcetonitrileC₂H₃N37.581.6
BenzeneC₆H₆2.2880.1
1-ButanolC₄H₁₀O17.8117.6
ChloroformCHCl₃4.8161.7
CyclohexaneC₆H₁₂2.0280.7
DichloromethaneCH₂Cl₂9.0839.8
Diethyl EtherC₄H₁₀O4.3434.6
Dimethylformamide (DMF)C₃H₇NO36.7153
Dimethyl Sulfoxide (DMSO)C₂H₆OS47189
DioxaneC₄H₈O₂2.21 (25°C)101.1
EthanolC₂H₆O24.678.5
Ethyl AcetateC₄H₈O₂6 (25°C)77
HeptaneC₇H₁₆1.9298
HexaneC₆H₁₄1.8869
MethanolCH₃OH32.764.7
Tetrahydrofuran (THF)C₄H₈O7.5265
TolueneC₇H₈2.38 (25°C)110.6

Data compiled from various sources.

Experimental Protocol: Determination of Liquid-Liquid Solubility

The following is a generalized protocol for determining the solubility of a liquid compound, such as this compound, in an organic solvent at a specified temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringes and syringe filters

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation:

    • In a series of vials, add a known volume of the organic solvent.

    • To each vial, add an excess amount of this compound. The presence of a separate phase of this compound is necessary to ensure a saturated solution.

    • Securely cap the vials to prevent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solvent becomes fully saturated with this compound.

  • Sample Extraction and Analysis:

    • After equilibration, cease agitation and allow the two phases to separate completely.

    • Carefully extract an aliquot of the solvent phase (the saturated solution) using a syringe.

    • Filter the aliquot using a syringe filter to remove any undissolved microdroplets of this compound.

    • Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using GC or HPLC to determine the concentration of this compound.

  • Data Analysis:

    • Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature. It is advisable to repeat the experiment to ensure the reproducibility of the results.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the generalized experimental workflow for determining the solubility of this compound in an organic solvent.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Quantification A Prepare Standard Solutions G Determine Concentration from Calibration Curve A->G B Prepare Solvent + Excess Solute Mixtures C Incubate at Controlled Temperature with Agitation B->C D Extract & Filter Saturated Solvent Phase C->D E Dilute Sample D->E F Analyze by GC/HPLC E->F F->G H Calculate Solubility G->H

Caption: Generalized workflow for solubility determination.

This guide provides a foundational framework for researchers and professionals in drug development to approach the solubility assessment of this compound. By understanding the principles of solubility and employing a systematic experimental approach, the solubility of this compound in various organic solvents can be reliably determined.

References

In-depth Technical Guide on the Reaction of Diethoxyacetonitrile with Hydrocyanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct reaction between diethoxyacetonitrile and hydrocyanic acid is not well-documented in publicly available scientific literature. This guide, therefore, provides a theoretical framework based on established principles of organic chemistry, outlining a plausible reaction pathway and the necessary experimental considerations. The information herein should be used as a foundation for further empirical investigation.

Executive Summary

This compound, an acetal of glycolonitrile, is generally stable under neutral and basic conditions. A direct reaction with hydrocyanic acid (HCN) or its conjugate base, the cyanide anion (CN⁻), is not favored under these conditions due to the low electrophilicity of the acetal carbon and the stability of the acetal functional group. However, under acidic conditions, a reaction is plausible. This guide proposes a two-step, acid-catalyzed reaction mechanism involving the hydrolysis of this compound to a reactive intermediate, which subsequently reacts with hydrocyanic acid. This document outlines the theoretical basis for this reaction, a hypothetical experimental protocol, and the types of data that would be crucial for its characterization.

Theoretical Background: Reactivity of Acetals and Cyanide

Acetals, such as this compound, are known as protecting groups for carbonyl compounds. Their stability in neutral to basic media makes them resistant to nucleophilic attack. The carbon atom of the acetal is bonded to two alkoxy groups, which are poor leaving groups. Therefore, a direct nucleophilic substitution by a cyanide ion is highly unlikely.

For a reaction to occur, the acetal must be "activated." This is typically achieved under acidic conditions. The acid protonates one of the ethoxy groups, converting it into a good leaving group (ethanol). The departure of ethanol results in the formation of a resonance-stabilized oxocarbenium ion. This cation is highly electrophilic and susceptible to nucleophilic attack.

Proposed Reaction Pathway

The most probable reaction between this compound and hydrocyanic acid would proceed via an acid-catalyzed, two-step mechanism:

  • Acid-Catalyzed Hydrolysis: this compound is first hydrolyzed in the presence of an acid catalyst (e.g., HCl, H₂SO₄) to form an intermediate oxocarbenium ion and ethanol. This is the rate-determining step.

  • Nucleophilic Attack by Cyanide: The highly reactive oxocarbenium ion is then attacked by the cyanide ion (present from the dissociation of HCN) to form a new carbon-carbon bond.

The final product of this proposed reaction would be aminomalononitrile, a precursor in prebiotic chemistry and a versatile building block in organic synthesis.[1][2][3]

Visualization of the Proposed Reaction Pathway

The logical flow of the proposed acid-catalyzed reaction can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products This compound This compound Protonation Protonation of Ethoxy Group This compound->Protonation 1. HCN Hydrocyanic Acid Nucleophilic_Attack Nucleophilic Attack by CN⁻ HCN->Nucleophilic_Attack Acid_Catalyst Acid Catalyst (H⁺) Acid_Catalyst->Protonation Elimination Elimination of Ethanol Protonation->Elimination 2. Oxocarbenium Formation of Oxocarbenium Ion Elimination->Oxocarbenium 3. Ethanol Ethanol Elimination->Ethanol Oxocarbenium->Nucleophilic_Attack 4. Aminomalononitrile Aminomalononitrile Nucleophilic_Attack->Aminomalononitrile 5.

Caption: Proposed acid-catalyzed reaction pathway.

Hypothetical Experimental Data

As this reaction is not documented, no experimental data is available. For researchers investigating this transformation, the following table outlines the key parameters to be studied and recorded.

ParameterRange / Conditions to InvestigateExpected Outcome / Measurement
Acid Catalyst HCl, H₂SO₄, TsOH, Lewis AcidsIdentification of the most effective catalyst
Catalyst Loading 0.1 - 1.0 equivalentsOptimization of reaction rate and yield
Temperature 0 - 100 °CEffect on reaction rate and selectivity
Solvent Aprotic (e.g., Dioxane, THF), Protic (e.g., Water)Influence on solubility and reaction pathway
Reaction Time 1 - 24 hoursDetermination of time to completion
Reactant Ratio 1:1 to 1:5 (this compound:HCN)Optimization of yield
Product Yield %Quantitative measure of reaction efficiency
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, Mass SpecStructural confirmation of the product(s)

Hypothetical Experimental Protocol

This protocol is a general guideline for the proposed reaction. Caution: Hydrocyanic acid and its salts are extremely toxic. All manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: The flask is charged with this compound and the chosen solvent under a nitrogen atmosphere. The mixture is cooled in an ice bath.

  • Catalyst and HCN Addition: The acid catalyst is added, followed by the slow, dropwise addition of a solution of hydrocyanic acid (or an in-situ generation method using a cyanide salt and acid).

  • Reaction: The reaction mixture is allowed to warm to the desired temperature and stirred for the predetermined time.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation.

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods (NMR, IR, MS).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of this reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Prepare Reactants and Solvents Setup Assemble Reaction Apparatus Reagents->Setup Addition Add Reagents and Catalyst Setup->Addition Stirring Stir at Controlled Temperature Addition->Stirring Monitoring Monitor Reaction (TLC/GC) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Purify Product (Chromatography) Extract->Purify Characterize Spectroscopic Characterization Purify->Characterize Data Analyze Data & Optimize Characterize->Data

References

An In-depth Technical Guide on the Core Mechanism of Diethoxyacetonitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanism behind the formation of diethoxyacetonitrile, a valuable building block in organic synthesis. The document details the reaction pathway, presents key quantitative data, and includes a detailed, albeit general, experimental protocol derived from related synthetic procedures.

Core Reaction and Mechanism

This compound is synthesized through the acid-catalyzed reaction of triethyl orthoformate with hydrogen cyanide. The reaction proceeds via a nucleophilic addition mechanism, initiated by the protonation of the orthoester, which facilitates the elimination of an ethoxy group to form a key intermediate, the dialkoxycarbonium ion. This highly electrophilic species is then attacked by the cyanide ion, followed by deprotonation to yield the final product.

The overall reaction can be summarized as follows:

HC(OC₂H₅)₃ + HCN --(H⁺)--> (C₂H₅O)₂CHCN + C₂H₅OH

Detailed Mechanistic Steps:

  • Protonation of the Orthoester: An acid catalyst protonates one of the ethoxy groups of triethyl orthoformate, making it a good leaving group.

  • Formation of the Dialkoxycarbonium Ion: The protonated ethoxy group departs as ethanol, leading to the formation of a resonance-stabilized dialkoxycarbonium ion. This step is typically the rate-determining step of the reaction.

  • Nucleophilic Attack by Cyanide: The cyanide ion (from HCN) acts as a nucleophile and attacks the electrophilic carbon of the dialkoxycarbonium ion.

  • Deprotonation: A weak base (e.g., ethanol) removes the proton from the newly formed intermediate, regenerating the acid catalyst and yielding this compound.

Visualizing the Reaction Pathway

The following diagrams illustrate the core mechanism of this compound formation and a general experimental workflow.

G Figure 1: Reaction Mechanism of this compound Formation cluster_reactants Orthoester Triethyl Orthoformate ProtonatedOrthoester Protonated Orthoformate Orthoester->ProtonatedOrthoester + H+ CarboniumIon Dialkoxycarbonium Ion ProtonatedOrthoester->CarboniumIon - Ethanol Product This compound CarboniumIon->Product + CN- Ethanol Ethanol HCN HCN CN_minus CN- H_plus H+ H_plus_cat H+ (catalyst)

Figure 1: Reaction Mechanism of this compound Formation

G Figure 2: General Experimental Workflow Start Start Reactants Combine Triethyl Orthoformate, Ethanol, and Acid Catalyst Start->Reactants Cooling Cool Reaction Mixture Reactants->Cooling HCN_Addition Slowly Add Hydrogen Cyanide Cooling->HCN_Addition Reaction Stir at Controlled Temperature HCN_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Dry Organic Layer Workup->Drying Purification Distillation under Reduced Pressure Drying->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Figure 2: General Experimental Workflow

Quantitative Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance Liquid
Boiling Point 167.7 °C at 773 mmHg
Melting Point -19 to -18 °C
Density 0.929 g/mL at 25 °C
Refractive Index (n20/D) 1.4

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Peaks / Shifts
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
IR Spectroscopy Data not available in the searched literature. A characteristic nitrile (C≡N) stretch is expected around 2260-2220 cm⁻¹.
Mass Spectrometry Spectra available in online databases.

Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, the following general procedure is based on established methods for the acid-catalyzed reaction of orthoesters and the formation of nitriles using hydrogen cyanide.[3][4][5][6] Extreme caution should be exercised when handling hydrogen cyanide due to its high toxicity. All operations involving HCN must be performed in a well-ventilated fume hood by trained personnel with appropriate safety measures in place.

Materials:

  • Triethyl orthoformate

  • Anhydrous ethanol

  • A suitable acid catalyst (e.g., gaseous HCl, H₂SO₄)

  • Hydrogen cyanide (or an in-situ generation method, e.g., from NaCN/KCN and a strong acid)

  • Anhydrous diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine triethyl orthoformate and anhydrous ethanol.

  • Catalyst Addition: Introduce the acid catalyst to the stirred solution. If using gaseous HCl, it can be bubbled through the solution. If using a liquid acid like H₂SO₄, it should be added dropwise.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Hydrogen Cyanide: Slowly add a solution of hydrogen cyanide in anhydrous ethanol from the dropping funnel to the cooled reaction mixture over a period of time, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Work-up: Quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and determine the yield.

Safety Precautions:

  • Hydrogen Cyanide is extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. All manipulations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available.

  • The reaction should be performed under an inert atmosphere to prevent side reactions.

  • The addition of reagents should be done slowly and at a controlled temperature to manage any exothermic processes.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

Diethoxyacetonitrile structural information and SMILES string

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethoxyacetonitrile

This guide provides comprehensive structural information, physicochemical properties, and plausible experimental protocols for this compound, targeted towards researchers, scientists, and professionals in drug development.

Structural and Physicochemical Information

This compound is an organic compound featuring a nitrile group and two ethoxy groups attached to the same carbon atom. Its structure and properties are summarized below.

SMILES String: CCOC(OCC)C#N[1]

Table 1: Structural and Identification Data

Parameter Value Reference
Molecular Formula C₆H₁₁NO₂ [2]
Molecular Weight 129.16 g/mol [1]
CAS Number 6136-93-2 [1]
InChI 1S/C6H11NO2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3 [2]

| InChIKey | UDELMRIGXNCYLU-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical Properties

Property Value Reference
Appearance Clear, colorless liquid/oil [2]
Assay 97% [1]
Density 0.929 g/mL at 25 °C [1]
Boiling Point 167.7 °C at 773 mmHg [1]
Melting Point -19 to -18 °C [1]
Flash Point 49 °C (120.2 °F) - closed cup

| Refractive Index | n20/D 1.400 |[1] |

Table 3: Typical Bond Lengths and Angles (Theoretical) Since experimentally determined crystal structure data for this compound is not readily available, this table presents typical, generalized bond lengths and angles for the constituent functional groups.

BondTypical Length (Å)AngleTypical Angle (°)
C-C (ethyl) 1.54O-C-C (ethyl) 109.5
C-H 1.09H-C-H 109.5
C-O (ether) 1.43C-O-C 110
C-C (acetal) 1.52O-C-O 109.5
C≡N 1.16C-C≡N 180

Spectroscopic Data (Predicted)

While specific spectra are available through databases like SpectraBase[2], the following tables provide predicted data based on the molecule's structure, which is useful for preliminary identification.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Protons Multiplicity Approx. Chemical Shift (ppm)
-CH₃ Triplet 1.25
-O-CH₂- Quartet 3.70

| (EtO)₂-CH-CN | Singlet | 5.40 |

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Approx. Chemical Shift (ppm)
-CH₃ 15
-O-CH₂- 65
(EtO)₂-CH-CN 95

| -C≡N | 117 |

Table 6: Predicted Key IR Absorption Frequencies

Functional Group Vibration Approx. Wavenumber (cm⁻¹)
C≡N Stretch 2260-2240 (weak to medium)
C-O (ether) Stretch 1260-1000 (strong)

| C-H (alkane) | Stretch | 3000-2850 (strong) |

Experimental Protocols

Plausible Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of an orthoester with hydrocyanic acid in the presence of an acidic catalyst. A more detailed, plausible procedure adapted from the synthesis of similar nitrile compounds is provided below.[3]

Reaction: (C₂H₅O)₃CH + HCN → (C₂H₅O)₂CHCN + C₂H₅OH

Materials:

  • Triethyl orthoformate

  • Anhydrous acetone

  • Sodium cyanide (or potassium cyanide)

  • Anhydrous magnesium sulfate or sodium sulfate

  • A weak acid catalyst (e.g., acetic acid)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium cyanide in a minimal amount of water.

  • Add a solution of triethyl orthoformate in anhydrous acetone to the flask.

  • Add a catalytic amount of acetic acid to the dropping funnel.

  • With vigorous stirring, add the acid catalyst dropwise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture to remove any solid byproducts.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (acetone and diethyl ether) by rotary evaporation.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Note: This procedure involves highly toxic cyanide salts and the potential evolution of hydrogen cyanide gas. All steps must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Spectroscopic Analysis Protocol

Objective: To confirm the identity and purity of the synthesized this compound using NMR and IR spectroscopy.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and compare the chemical shifts and coupling patterns to the predicted values in Table 4.

    • Compare the chemical shifts in the ¹³C NMR spectrum to the predicted values in Table 5.

  • IR Spectroscopy:

    • Obtain an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or a Diamond ATR accessory.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands and compare their positions to the predicted values in Table 6, paying close attention to the C≡N stretch, C-O ether stretch, and C-H alkane stretches.

Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis of this compound.

Caption: Molecular structure of this compound.

Synthesis_Workflow Reactants Triethyl Orthoformate + Sodium Cyanide Reaction Reaction (Acetone, Acid Catalyst) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Core Chemical Reactions of Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxyacetonitrile, a versatile bifunctional molecule, serves as a valuable building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds and as a precursor to unique functional groups. Its chemical reactivity, stemming from the interplay between the nitrile and the acetal moieties, allows for a range of transformations that are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Chemical Reactions

The principal chemical transformations of this compound include its synthesis, hydrolysis, reduction, and reactions with common organometallic reagents. Each of these reaction classes provides access to distinct molecular architectures, highlighting the compound's utility in synthetic strategies.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of glycolonitrile with triethyl orthoformate in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

ParameterValue
Reactants
Glycolonitrile1.0 equivalent
Triethyl orthoformate1.2 equivalents
p-Toluenesulfonic acid0.05 equivalents
Solvent Ethanol
Temperature Reflux
Reaction Time 4 hours
Work-up 1. Neutralization with sodium ethoxide2. Filtration3. Distillation under reduced pressure
Yield 85-95%

Procedure:

A solution of glycolonitrile in ethanol is treated with triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the reaction is neutralized with a solution of sodium ethoxide in ethanol. The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.

Diagram of this compound Synthesis

G Glycolonitrile Glycolonitrile Reaction p-TSA, EtOH, Reflux Glycolonitrile->Reaction Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Reaction This compound This compound Reaction->this compound G This compound This compound Reaction Conc. HCl, 100 °C This compound->Reaction Diethoxyacetic Acid Diethoxyacetic Acid Reaction->Diethoxyacetic Acid G This compound This compound Reaction 1. LiAlH4, Et2O 2. H2O/NaOH This compound->Reaction 2,2-Diethoxyethanamine 2,2-Diethoxyethanamine Reaction->2,2-Diethoxyethanamine G This compound This compound Reaction1 1. Et2O This compound->Reaction1 Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Reaction1 Intermediate Imine Intermediate Imine Reaction2 2. H3O+ Intermediate Imine->Reaction2 Diethoxy(organo)acetaldehyde Diethoxy(organo)acetaldehyde Reaction1->Intermediate Imine Reaction2->Diethoxy(organo)acetaldehyde

The Enigmatic Reactivity of the Nitrile Group in Diethoxyacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxyacetonitrile, a versatile building block in organic synthesis, possesses a unique reactivity profile centered around its nitrile functionality. The presence of the geminal diethoxy group significantly influences the electronic and steric environment of the cyano group, modulating its susceptibility to a range of chemical transformations. This in-depth technical guide explores the core reactivity of the nitrile group in this compound, providing a comprehensive overview of its key reactions, including hydrolysis, reduction, and cycloaddition. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable synthetic intermediate.

Introduction

This compound, with the chemical formula (C₂H₅O)₂CHCN, is a stable and readily available organic compound. Its structure features a nitrile group attached to a carbon atom bearing two ethoxy groups, forming a diethyl acetal. This unique structural arrangement imparts a distinct chemical character to the nitrile group, making it a valuable precursor in the synthesis of a variety of organic molecules, particularly heterocyclic compounds such as imidazoles.[1][2][3][4][5] Understanding the factors that govern the reactivity of the nitrile group in this specific context is crucial for its strategic application in complex synthetic pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling and use in chemical reactions.

PropertyValueReference
CAS Number 6136-93-2
Molecular Formula C₆H₁₁NO₂[6]
Molecular Weight 129.16 g/mol
Boiling Point 167.7 °C / 773 mmHg
Density 0.929 g/mL at 25 °C
Refractive Index (n20/D) 1.4

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

SpectroscopyKey Features
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) and characteristic fragmentation patterns.[6]
¹H NMR Signals corresponding to the ethoxy protons (triplet and quartet) and the methine proton.
¹³C NMR Resonances for the nitrile carbon, the acetal carbon, and the ethoxy carbons.
Infrared (IR) Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration.

Reactivity of the Nitrile Group

The reactivity of the nitrile group in this compound is a focal point of its synthetic utility. The adjacent diethoxy groups exert significant electronic and steric effects that modulate its behavior in various chemical transformations.

Electronic and Steric Effects

The two electron-donating ethoxy groups at the α-position influence the electron density of the nitrile group through inductive effects. This can affect the electrophilicity of the nitrile carbon and the nucleophilicity of the nitrogen atom. Sterically, the bulky diethoxy group can hinder the approach of reagents to the nitrile functionality, influencing reaction rates and, in some cases, the stereochemical outcome of reactions.

electronic_steric_effects This compound This compound ((C₂H₅O)₂CHCN) Nitrile_Group Nitrile Group (-C≡N) This compound->Nitrile_Group Diethoxy_Group Diethoxy Group (-CH(OEt)₂) This compound->Diethoxy_Group Reactivity Modulated Reactivity Nitrile_Group->Reactivity Electronic_Effects Electronic Effects (+I Effect) Diethoxy_Group->Electronic_Effects Steric_Effects Steric Hindrance Diethoxy_Group->Steric_Effects Electronic_Effects->Nitrile_Group Steric_Effects->Nitrile_Group

Caption: Influence of the diethoxy group on the nitrile functionality.

Hydrolysis

Experimental Protocol: General Procedure for Acid-Catalyzed Nitrile Hydrolysis

  • Materials: this compound, concentrated sulfuric or hydrochloric acid, water, reflux apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an appropriate aqueous acidic solution (e.g., 50% H₂SO₄).

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., NaOH solution) in an ice bath.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation or recrystallization.

Note: This is a general procedure and may require optimization for this compound.

Reduction

The nitrile group of this compound can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7][8][9] This transformation is valuable for introducing an aminoethyl functionality into a molecule.

Experimental Protocol: Reduction of this compound with Lithium Aluminum Hydride

  • Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), reflux apparatus, equipment for inert atmosphere reactions.

  • Procedure (under an inert atmosphere, e.g., nitrogen or argon):

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, suspend LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension in an ice bath.

    • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again water, while cooling the flask in an ice bath.

    • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting amine by distillation under reduced pressure.

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. It reacts violently with water. All operations should be carried out in a well-ventilated fume hood under anhydrous conditions.

reduction_workflow start Start setup Set up flame-dried apparatus under inert atmosphere start->setup add_lah Suspend LiAlH₄ in anhydrous ether setup->add_lah cool Cool to 0 °C add_lah->cool add_nitrile Add this compound solution dropwise cool->add_nitrile react Stir at room temperature add_nitrile->react quench Quench excess LiAlH₄ (H₂O, NaOH, H₂O) react->quench filter Filter precipitate quench->filter extract Extract with ether filter->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation concentrate->purify end End purify->end cycloaddition_pathway This compound This compound Transition_State [3+2] Transition State This compound->Transition_State Azide Sodium Azide (NaN₃) Azide->Transition_State Catalyst Lewis Acid Catalyst Catalyst->Transition_State Tetrazole 5-Substituted Tetrazole Transition_State->Tetrazole

References

Diethoxyacetonitrile as a 2,2-dialkoxyalkanenitrile derivative

Author: BenchChem Technical Support Team. Date: December 2025

Diethoxyacetonitrile: A Technical Guide for Researchers

An In-depth Whitepaper on a Versatile 2,2-Dialkoxyalkanenitrile Derivative

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a member of the 2,2-dialkoxyalkanenitrile class of organic compounds, is a valuable building block in synthetic chemistry. Its unique structure, featuring a nitrile group and a geminal diethoxy acetal, provides a versatile platform for constructing more complex molecular architectures, particularly heterocyclic systems relevant to medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key reactions, and applications, with a focus on its potential in drug discovery and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in experimental settings. The data has been compiled from various sources for easy reference.

Chemical Identifiers and Physical Properties

The following table summarizes the key identifiers and physical properties of this compound.

PropertyValueReference(s)
IUPAC Name 2,2-Diethoxyacetonitrile[1]
CAS Number 6136-93-2[2][3]
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [2][3]
Appearance Liquid, Clear, colorless oil[1]
Density 0.929 g/mL at 25 °C[2]
Boiling Point 167.7 °C at 773 mmHg[2]
Melting Point -19 to -18 °C[2]
Refractive Index (n20/D) 1.4[2]
InChI Key UDELMRIGXNCYLU-UHFFFAOYSA-N[2]
SMILES String CCOC(OCC)C#N[2]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Spectroscopy TypeData SummaryReference(s)
Mass Spectrometry (GC-MS) Exact Mass: 129.078979 g/mol . A full spectrum is available via the SpectraBase database.[1]

Synthesis and Experimental Protocols

General Synthesis

This compound is typically synthesized through the reaction of an orthoester with hydrocyanic acid in the presence of an acidic catalyst.[4] This method provides a direct route to the acetal-protected nitrile.

G cluster_workflow General Synthesis Workflow for this compound reactants Reactants: - Triethyl orthoformate - Hydrocyanic Acid (HCN) reaction Reaction under inert atmosphere reactants->reaction catalyst Acid Catalyst (e.g., p-Toluenesulfonic acid) catalyst->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Distillation under reduced pressure) workup->purification product This compound (Final Product) purification->product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following is a representative protocol based on the general method described in the literature.[4] Researchers should consult specific literature and perform appropriate risk assessments before conducting this experiment, especially given the use of highly toxic hydrocyanic acid.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere, add triethyl orthoformate (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable anhydrous solvent like diethyl ether.

  • Addition of Reactant: Cool the mixture to 0 °C in an ice bath. Add a solution of hydrocyanic acid (1.1 eq) in diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

This compound serves as a precursor for various organic molecules, leveraging the reactivity of its nitrile group and the stability of the acetal.

Houben-Hoesch Reaction

This compound can participate in the Houben-Hoesch reaction, an effective method for synthesizing aryl ketones. For instance, its reaction with 1,2,4-trimethoxybenzene yields tris(2,4,5-trimethoxyphenyl)methane.

G reactant1 This compound product Tris(2,4,5-trimethoxyphenyl)methane reactant1->product reactant2 1,2,4-Trimethoxybenzene reactant2->product reagents 1. Lewis Acid (e.g., AlCl₃) 2. H₂O (Hydrolysis) reagents->product

Caption: Houben-Hoesch reaction with this compound.

Anionic Cycloaddition for Imidazole Synthesis

A significant application of this compound is in the synthesis of heterocyclic compounds. It can be used to prepare methyl 5-diethoxymethylimidazole-4-carboxylate through an anionic cycloaddition reaction with methyl isocyanoacetate.[4] This imidazole derivative is a potential precursor for various other imidazole-based compounds.[2]

G reactant1 This compound product Methyl 5-diethoxymethyl- imidazole-4-carboxylate reactant1->product reactant2 Methyl Isocyanoacetate reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., Methanol) reagents->product

Caption: Anionic cycloaddition for imidazole synthesis.

Detailed Experimental Protocol: Anionic Cycloaddition

The following is a representative protocol for the synthesis of methyl 5-diethoxymethylimidazole-4-carboxylate.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and methyl isocyanoacetate (1.0 eq) in anhydrous methanol.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution in portions while stirring at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield the pure imidazole product.

Role in Drug Development and Medicinal Chemistry

The nitrile functional group is a cornerstone in medicinal chemistry, often utilized as a building block for more complex, biologically active moieties.[5][6]

Precursor to Bioisosteres

The nitrile group of this compound can be converted into a tetrazole ring. Tetrazoles are widely recognized as bioisosteres for carboxylic acids in drug design, often improving the pharmacokinetic profile (e.g., metabolic stability, membrane permeability) of a lead compound.[7][8] This makes this compound a valuable starting material for creating novel drug-like molecules.[7]

G start This compound nitrile Nitrile Moiety (-C≡N) (Key Functional Group) start->nitrile conversion Chemical Conversion (e.g., [3+2] cycloaddition with an azide) nitrile->conversion tetrazole Tetrazole Ring (Resulting Heterocycle) conversion->tetrazole bioisostere Bioisostere for Carboxylic Acid (-COOH) tetrazole->bioisostere application Application in Drug Design: - Improved Lipophilicity - Enhanced Metabolic Stability bioisostere->application

Caption: Role of the nitrile group as a precursor to tetrazole bioisosteres.

Role of Nitriles in the Pharmaceutical Industry

Beyond specific reactions, the broader class of nitriles (with acetonitrile being a prime example) is indispensable in the pharmaceutical industry.[6] They are used as:

  • Solvents: For reactions and crystallization processes due to their ability to dissolve a wide range of compounds.[5][6]

  • Reagents: As a source of carbon and nitrogen in the synthesis of Active Pharmaceutical Ingredients (APIs).[5]

  • Analytical Chemistry: Acetonitrile is a common mobile phase in High-Performance Liquid Chromatography (HPLC) for the purification and quality control of drug products.[5]

Safety and Handling

Proper handling of this compound is critical due to its potential hazards.

Hazard CategoryGHS InformationPrecautionary MeasuresReference(s)
Pictograms GHS02 (Flame), GHS07 (Exclamation Mark)P210, P233, P280, P301+P312, P303+P361+P353, P304+P340+P312
Signal Word Warning-
Hazard Statements H226: Flammable liquid and vapor.H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.Avoid breathing vapors/mist. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Keep away from heat/sparks.[9]
Flash Point 49 °C (120.2 °F) - closed cupStore in a cool, well-ventilated place. Keep container tightly closed.[2]
Personal Protective Equipment (PPE) Eyeshields, gloves, N95 dust mask (US) or type ABEK (EN14387) respirator filter.Ensure appropriate PPE is worn at all times when handling the chemical.[2]

Conclusion

This compound is a functionally rich and synthetically useful 2,2-dialkoxyalkanenitrile derivative. Its value extends from being a stable, protected nitrile to a versatile precursor for important heterocyclic systems like imidazoles and as a potential starting point for bioisosteric modifications in drug discovery programs. The combination of its straightforward synthesis and diverse reactivity makes it a compound of significant interest for researchers in synthetic organic chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The synthesis of the imidazole ring is a critical step in the development of new therapeutic agents. This document provides detailed application notes and protocols for the preparation of imidazole derivatives, with a special focus on the use of diethoxyacetonitrile and a comparative overview of other established synthetic routes.

Application of this compound in Imidazole Synthesis

This compound is a versatile reagent that can be employed in the synthesis of specific imidazole derivatives. While not a universally common starting material for the imidazole core, it serves as a valuable synthon in certain contexts, particularly through cycloaddition reactions.

Synthesis of Methyl 5-(diethoxymethyl)imidazole-4-carboxylate

This compound is used in the preparation of methyl 5-(diethoxymethyl)imidazole-4-carboxylate. This transformation proceeds via an anionic cycloaddition reaction with methyl isocyanoacetate. The this compound acts as the electrophilic component that reacts with the nucleophilic isocyanoacetate.

Reaction Scheme:

G DEA This compound Intermediate Anionic Intermediate DEA->Intermediate + Methyl Isocyanoacetate MIC Methyl Isocyanoacetate MIC->Intermediate Base Base (e.g., NaH, K2CO3) Base->MIC Deprotonation Product Methyl 5-(diethoxymethyl)imidazole-4-carboxylate Intermediate->Product Cyclization & Aromatization

Caption: Anionic cycloaddition of this compound.

Protocol:

  • Reaction Setup: To a stirred solution of methyl isocyanoacetate (1.0 eq.) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon), add a suitable base (e.g., NaH, K₂CO₃, 1.1 eq.) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the isocyanoacetate anion.

  • Addition of this compound: Slowly add a solution of this compound (1.0 eq.) in the same dry solvent to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired imidazole derivative.

Established Methods for Imidazole Synthesis

Several well-established methods are routinely used for the synthesis of substituted imidazoles. These methods offer versatility in accessing a wide range of derivatives.

Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (often from an ammonium salt) to form a trisubstituted imidazole.

General Reaction Scheme:

G cluster_reactants Reactants Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Imidazole 2,4,5-Trisubstituted Imidazole Dicarbonyl->Imidazole Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Imidazole Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imidazole

Caption: Debus-Radziszewski imidazole synthesis workflow.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq.), benzaldehyde (1.0 eq.), and ammonium acetate (10-15 eq.).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reflux: Heat the reaction mixture to reflux (approx. 118 °C) for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield pure 2,4,5-triphenyl-1H-imidazole.

Data Summary for Debus-Radziszewski Synthesis:

DicarbonylAldehydeAmmonia SourceSolventTemp (°C)Time (h)Yield (%)
BenzilBenzaldehydeNH₄OAcAcetic AcidReflux1-285-95
GlyoxalFormaldehydeNH₃Water/Dioxane100450-60
Anisil4-ChlorobenzaldehydeNH₄OAcAcetic AcidReflux3~90
Van Leusen Imidazole Synthesis

The Van Leusen reaction is a powerful method for synthesizing 1,4,5-trisubstituted imidazoles from tosylmethylisocyanide (TosMIC) and an aldimine (formed in situ from an aldehyde and a primary amine).

Reaction Mechanism:

G Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine + Amine Amine Amine (R2-NH2) Amine->Imine Cycloadduct [3+2] Cycloadduct Imine->Cycloadduct + Deprotonated TosMIC TosMIC TosMIC TosMIC->Cycloadduct Base Base (K2CO3) Base->TosMIC Deprotonation Imidazole 1,4,5-Trisubstituted Imidazole Cycloadduct->Imidazole Elimination of Tosylsulfinic acid

Caption: Van Leusen imidazole synthesis mechanism.

Experimental Protocol: Synthesis of 1-Benzyl-5-phenyl-4-tosyl-1H-imidazole

  • Reaction Setup: To a solution of benzylamine (1.1 eq.) and benzaldehyde (1.0 eq.) in methanol or ethanol, add tosylmethylisocyanide (TosMIC) (1.0 eq.).

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq.) as the base.

  • Reaction: Stir the mixture at room temperature or gentle reflux (50-60 °C) for 2-12 hours. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired imidazole.

Data Summary for Van Leusen Synthesis:

AldehydeAmineSolventBaseTemp (°C)Time (h)Yield (%)
BenzaldehydeBenzylamineMethanolK₂CO₃Reflux470-85
4-NitrobenzaldehydeAnilineEthanolK₂CO₃RT1265-80
FurfuralCyclohexylamineMethanolNaCNRT675-90

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. It is combustible and may be harmful if swallowed or inhaled. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isocyanides (TosMIC, Methyl Isocyanoacetate): Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a certified chemical fume hood.

  • Bases (NaH, K₂CO₃): Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere. Potassium carbonate is an irritant.

  • Solvents (THF, DMF, Acetic Acid): These solvents are flammable and/or irritants. Avoid inhalation and skin contact.

Conclusion

The synthesis of imidazole derivatives can be achieved through various strategic approaches. While this compound offers a pathway to specific substituted imidazoles via cycloaddition, its application is not as broadly documented as classical methods. The Debus-Radziszewski and Van Leusen syntheses remain highly versatile and reliable methods for generating a diverse library of imidazole-containing compounds, which is essential for research and drug development. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.

Application Notes and Protocols for Anionic Cycloaddition with Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the anionic cycloaddition reaction between diethoxyacetonitrile and methyl isocyanoacetate. This reaction is a powerful tool for the synthesis of substituted imidazole derivatives, which are key structural motifs in many pharmaceutical compounds. The protocol is based on the principles of the Van Leusen imidazole synthesis, a well-established method for the formation of the imidazole ring.

Introduction

This compound serves as a versatile C2-synthon in organic synthesis. When treated with a strong base, the α-proton can be abstracted to form a stabilized nitrile anion. This anion can then act as a nucleophile in various reactions, including cycloadditions. The reaction with an isocyanoacetate, such as methyl isocyanoacetate, proceeds via a base-mediated [3+2] cycloaddition to furnish a highly functionalized imidazole. The resulting product, methyl 5-(diethoxymethyl)imidazole-4-carboxylate, is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery and development where the imidazole scaffold is a privileged structure.

Reaction Principle

The core of this protocol is the base-catalyzed reaction between this compound and methyl isocyanoacetate. The reaction is initiated by the deprotonation of this compound at the carbon alpha to the nitrile group, forming a nitrile anion. This anion then undergoes a nucleophilic attack on the isocyanide carbon of methyl isocyanoacetate. A subsequent series of intramolecular cyclization and rearrangement steps, followed by elimination, leads to the formation of the aromatic imidazole ring.

Experimental Data

The following table summarizes the key reactants and expected product for the described protocol.

CompoundMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio
This compoundC6H11NO2129.16Reactant1.0
Methyl IsocyanoacetateC4H5NO299.09Reactant1.0
Potassium Carbonate (K2CO3)K2CO3138.21Base1.5
Dimethylformamide (DMF)C3H7NO73.09Solvent-
Methyl 5-(diethoxymethyl)imidazole-4-carboxylateC10H16N2O4228.25Product1.0 (theoretical)

Detailed Experimental Protocol

Synthesis of Methyl 5-(diethoxymethyl)imidazole-4-carboxylate

This protocol details the procedure for the anionic cycloaddition of this compound with methyl isocyanoacetate to yield methyl 5-(diethoxymethyl)imidazole-4-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Methyl isocyanoacetate (1.0 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Solvent and Reactants: Add anhydrous DMF to the flask, followed by this compound (1.0 eq). Stir the suspension for 10 minutes at room temperature.

  • Initiation of Reaction: Add methyl isocyanoacetate (1.0 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure methyl 5-(diethoxymethyl)imidazole-4-carboxylate.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and methyl isocyanoacetate are harmful if swallowed, inhaled, or in contact with skin.

  • DMF is a skin and eye irritant and can be absorbed through the skin.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the anionic cycloaddition of this compound with methyl isocyanoacetate.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 This compound i1 Nitrile Anion r1->i1 Base (K2CO3) r2 Methyl Isocyanoacetate i2 Adduct r2->i2 i1->i2 Nucleophilic Attack i3 Cyclized Intermediate i2->i3 Intramolecular Cyclization p1 Methyl 5-(diethoxymethyl)imidazole-4-carboxylate i3->p1 Rearrangement & Elimination

Caption: Proposed mechanism of imidazole synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol.

experimental_workflow start Start setup Reaction Setup: - Add K2CO3 to flask - Add anhydrous DMF start->setup reactants Add Reactants: - this compound - Methyl Isocyanoacetate setup->reactants reaction Stir at Room Temperature (Monitor by TLC) reactants->reaction workup Aqueous Work-up reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Experimental workflow for imidazole synthesis.

Application in Drug Development

The imidazole core is a common feature in many marketed drugs due to its ability to engage in various biological interactions. The described protocol provides access to a functionalized imidazole that can be further elaborated into a library of potential drug candidates.

drug_development start Protocol Product: Methyl 5-(diethoxymethyl) imida-zole-4-carboxylate modification Further Chemical Modifications (e.g., hydrolysis, amidation, cross-coupling) start->modification library Library of Imidazole Derivatives modification->library screening Biological Screening (e.g., enzyme assays, cell-based assays) library->screening hit Hit Compounds screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Drug development workflow.

Application Notes: The Houben-Hoesch Reaction with Diethoxyacetonitrile - An Unexpected Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Houben-Hoesch reaction is a well-established method for the synthesis of aryl ketones, proceeding via an electrophilic aromatic substitution of an electron-rich arene with a nitrile in the presence of a Lewis acid and hydrogen chloride.[1][2] This reaction offers a valuable route to polyhydroxy- and polyalkoxyacetophenones, which are important intermediates in the synthesis of natural products and pharmaceuticals.[3] While a variety of nitriles can be employed, the use of α-substituted nitriles can lead to complex and sometimes unexpected outcomes. This document details the specific case of using diethoxyacetonitrile in the Houben-Hoesch reaction, highlighting a significant deviation from the expected acylation pathway.

The Challenge of this compound: An Anomalous Reaction

In a study investigating the scope of the Houben-Hoesch reaction, the use of this compound with 1,2,4-trimethoxybenzene did not yield the anticipated 2,2-diethoxy-1-(2,4,5-trimethoxyphenyl)ethanone. Instead, the reaction produced tris(2,4,5-trimethoxyphenyl)methane as the main product. This anomalous result suggests that under the reaction conditions, this compound does not act as a precursor to an acylating agent.

The proposed mechanism for this unexpected outcome involves the initial loss of the cyano group from this compound, facilitated by the Lewis acid, to form a highly stabilized secondary carbocation. This carbocation then acts as an electrophile in a Friedel-Crafts alkylation reaction with the electron-rich 1,2,4-trimethoxybenzene. Subsequent elimination and further alkylation steps lead to the formation of the observed trisubstituted methane product. This highlights a critical limitation in the choice of nitrile for the Houben-Hoesch reaction, particularly when the nitrile possesses substituents that can stabilize a carbocationic intermediate.

Quantitative Data

The following table summarizes the experimental conditions and results for the anomalous Houben-Hoesch reaction of 1,2,4-trimethoxybenzene with this compound.

AreneNitrileLewis AcidSolventReaction Time (HCl saturation)ProductYield
1,2,4-TrimethoxybenzeneThis compoundZnCl₂Anhydrous Ether3 hourstris(2,4,5-trimethoxyphenyl)methane17%

Experimental Protocols

Protocol: Attempted Houben-Hoesch Reaction of 1,2,4-Trimethoxybenzene with this compound (Leading to Anomalous Product)

Materials:

  • 1,2,4-Trimethoxybenzene

  • This compound

  • Anhydrous Zinc Chloride (ZnCl₂), freshly melted

  • Anhydrous Ether

  • Dry Hydrogen Chloride (HCl) gas

  • Methanol (for crystallization)

  • Standard glassware for reactions under anhydrous conditions

  • Gas dispersion tube

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add anhydrous ether (5.1 mL).

  • Add freshly melted anhydrous zinc chloride (1.4 g, 10 mmol) to the ether with stirring.

  • To this suspension, add 1,2,4-trimethoxybenzene (1.7 mL, 11 mmol) followed by this compound (0.76 mL, 5.5 mmol).

  • Cool the reaction mixture in an ice bath and begin passing a steady stream of dry hydrogen chloride gas through the mixture via the gas dispersion tube.

  • Continue the passage of HCl gas for 3 hours. The reaction mixture is reported to turn dark blue after approximately 20 minutes.

  • After 1 hour of HCl addition, add an additional portion of anhydrous ether (1.5 mL).

  • Upon completion of the reaction time, stop the HCl flow and allow the mixture to warm to room temperature.

  • Pour the reaction mixture into 100 mL of water.

  • Collect the resulting precipitate by vacuum filtration.

  • Recrystallize the crude solid from methanol to afford tris(2,4,5-trimethoxyphenyl)methane as a colorless solid.

Visualizations

Expected_Houben_Hoesch_Mechanism RCN R-C≡N Nitrile_Complex [R-C≡N-H]⁺[L.A.-Cl]⁻ RCN->Nitrile_Complex + HCl + L.A. HCl HCl LA Lewis Acid (e.g., ZnCl₂) Arene Ar-H (Electron-rich) Imine_Intermediate [Ar-C(R)=NH₂]⁺Cl⁻ Arene->Imine_Intermediate + Nitrile_Complex Ketimine Ar-C(R)=NH Imine_Intermediate->Ketimine - HCl Ketone Ar-C(O)-R Ketimine->Ketone + H₂O NH4Cl NH₄Cl Ketimine->NH4Cl + H₂O H2O H₂O (Workup)

Caption: Expected mechanism of the Houben-Hoesch reaction.

Anomalous_Reaction_Mechanism This compound (EtO)₂CH-CN Carbocation (EtO)₂CH⁺ (Stabilized Carbocation) This compound->Carbocation + LA/HCl - [L.A.-CN]⁻ LA_HCl Lewis Acid (ZnCl₂) / HCl Alkylation1 Ar-CH(OEt)₂ Carbocation->Alkylation1 + Arene1 - H⁺ Arene1 Ar-H (1,2,4-Trimethoxybenzene) Alkylation2 Ar₂CH(OEt) Alkylation1->Alkylation2 + Arene2 - EtOH Arene2 Ar-H Final_Product Ar₃CH (tris(2,4,5-trimethoxyphenyl)methane) Alkylation2->Final_Product + Arene3 - EtOH Arene3 Ar-H EtOH_elim - EtOH

Caption: Proposed mechanism for the anomalous reaction.

Experimental_Workflow Start Start Setup Set up anhydrous reaction apparatus Start->Setup Reagents Charge flask with anhydrous ether, ZnCl₂, arene, and this compound Setup->Reagents Cooling Cool mixture in an ice bath Reagents->Cooling HCl_Sat Saturate with dry HCl gas for 3 hours Cooling->HCl_Sat Quench Pour reaction mixture into water HCl_Sat->Quench Filter Filter the precipitate Quench->Filter Crystallize Recrystallize from methanol Filter->Crystallize Product Obtain pure tris(aryl)methane product Crystallize->Product

Caption: General experimental workflow for the reaction.

References

Diethoxyacetonitrile: A Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-12-23

Abstract

Diethoxyacetonitrile is a valuable and versatile C2 synthon in the field of heterocyclic chemistry. Its unique structure, featuring a nitrile group and a protected aldehyde function (as a diethyl acetal), allows for sequential and controlled reactions to construct a variety of heterocyclic scaffolds. This application note details the utility of this compound as a precursor, with a specific focus on the synthesis of substituted imidazoles. A detailed protocol for the synthesis of methyl 5-diethoxymethylimidazole-4-carboxylate is provided, highlighting its role as a key intermediate for further elaboration in drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern organic chemistry. This compound emerges as a particularly useful building block due to the orthogonal reactivity of its functional groups. The nitrile group can participate in nucleophilic additions and cycloadditions, while the diethoxymethyl group serves as a stable precursor to a formyl group, which can be unmasked under acidic conditions for subsequent cyclization or derivatization reactions.

From a retrosynthetic perspective, this compound can be considered a synthetic equivalent of a formyl cyanide anion, a highly reactive species. The acetal protection provides the necessary stability to handle and react this synthon under a variety of conditions, particularly with nucleophiles.

Application: Synthesis of Substituted Imidazoles

A prime example of the utility of this compound is in the synthesis of polysubstituted imidazoles. Imidazole rings are prevalent in numerous biologically active molecules. The reaction of this compound with methyl isocyanoacetate provides a direct and efficient route to a 4,5-disubstituted imidazole.[1][2]

This reaction proceeds via an anionic cycloaddition pathway. A base is used to deprotonate the carbon alpha to the isocyano group of methyl isocyanoacetate, generating a nucleophilic species. This anion then attacks the electrophilic carbon of the nitrile in this compound. Subsequent intramolecular cyclization and elimination lead to the formation of the imidazole ring.

The resulting product, methyl 5-diethoxymethylimidazole-4-carboxylate, is a valuable intermediate. The diethoxymethyl group can be readily hydrolyzed to an aldehyde, which can then be used in further synthetic transformations, such as reductive aminations, Wittig reactions, or condensations, to introduce a wide range of substituents at the 5-position of the imidazole ring. The ester at the 4-position can also be modified, for example, through hydrolysis and amide coupling.

Experimental Protocols

Synthesis of Methyl 5-Diethoxymethylimidazole-4-carboxylate

This protocol is based on the work of Murakami et al. and provides a reliable method for the gram-scale synthesis of this key imidazole intermediate.

Reaction Scheme:

Materials:

  • This compound (97%)

  • Methyl isocyanoacetate (98%)

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of methyl isocyanoacetate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 eq) portion-wise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure methyl 5-diethoxymethylimidazole-4-carboxylate.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of methyl 5-diethoxymethylimidazole-4-carboxylate.

ParameterValue
Reactants This compound, Methyl isocyanoacetate
Base Sodium Hydride or Potassium tert-butoxide
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 65-75%
Purification Flash Column Chromatography

Note: Yields are dependent on the specific base used and the purity of the starting materials.

Visualizations

Reaction Workflow for Imidazole Synthesis

The following diagram illustrates the logical flow of the synthesis of methyl 5-diethoxymethylimidazole-4-carboxylate from this compound.

reaction_workflow reagents This compound & Methyl Isocyanoacetate reaction_mixture Reaction Mixture in THF reagents->reaction_mixture Dissolve base_addition Base Addition (-78 °C) reaction_mixture->base_addition cycloaddition Anionic Cycloaddition (Warming to RT) base_addition->cycloaddition workup Aqueous Workup & Extraction cycloaddition->workup purification Column Chromatography workup->purification product Methyl 5-diethoxymethyl- imidazole-4-carboxylate purification->product

Caption: Workflow for the synthesis of a substituted imidazole.

Signaling Pathway of this compound as a Synthon

The diagram below conceptualizes the role of this compound as a versatile synthon in heterocyclic synthesis.

synthon_concept cluster_reactivity Reactive Sites DEA This compound ((EtO)₂CHCN) nitrile Nitrile Group (Electrophilic Carbon) DEA->nitrile acetal Acetal Group (Protected Aldehyde) DEA->acetal cycloaddition Cycloaddition/ Annulation nitrile->cycloaddition Leads to deprotection Deprotection acetal->deprotection Undergoes nucleophile Nucleophile (e.g., Isocyanoacetate anion) nucleophile->nitrile Attacks acid Acidic Hydrolysis acid->deprotection Catalyzes heterocycle Substituted Heterocycle (e.g., Imidazole) cycloaddition->heterocycle formyl_heterocycle Formyl-Substituted Heterocycle deprotection->formyl_heterocycle

References

Application of Diethoxyacetonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxyacetonitrile, a versatile C3 building block, serves as a valuable precursor in the synthesis of various pharmaceutical intermediates. Its unique structure, featuring a nitrile group and a protected aldehyde equivalent (diethoxymethyl group), allows for a range of chemical transformations, making it an important tool in the construction of complex heterocyclic scaffolds found in many bioactive molecules. This document provides detailed application notes and experimental protocols for two key reactions involving this compound: the synthesis of substituted imidazoles and an anomalous Houben-Hoesch reaction leading to triarylmethanes.

Key Applications

This compound is primarily utilized in:

  • Heterocyclic Synthesis: As a precursor for imidazole and other nitrogen-containing heterocycles.

  • Carbon-Carbon Bond Formation: In reactions such as the Houben-Hoesch reaction to form substituted aromatic compounds.

Synthesis of Methyl 5-(diethoxymethyl)imidazole-4-carboxylate

The reaction between this compound and methyl isocyanoacetate provides a direct route to substituted imidazoles, which are core structures in many pharmaceutical agents. This transformation proceeds via an anionic cycloaddition reaction.[1]

Reaction Scheme

G cluster_0 Anionic Cycloaddition cluster_1 Reactants & Product This compound Imidazole_product This compound->Imidazole_product + Methyl isocyanoacetate Methyl_isocyanoacetate R1 This compound P1 Methyl 5-(diethoxymethyl)imidazole-4-carboxylate R1->P1 Base (e.g., NaH) R2 Methyl isocyanoacetate R2->P1 G cluster_0 Anomalous Houben-Hoesch Reaction cluster_1 Reactants & Product This compound Triarylmethane This compound->Triarylmethane + 1,2,4-Trimethoxybenzene (3 eq.) Trimethoxybenzene R1 This compound P1 Tris(2,4,5-trimethoxyphenyl)methane R1->P1 ZnCl₂, HCl, Ether R2 1,2,4-Trimethoxybenzene R2->P1

References

Application Notes and Protocols for Reactions with Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and key reactions involving diethoxyacetonitrile, a versatile reagent in organic synthesis. Detailed protocols, safety information, and data are presented to facilitate its use in research and development, particularly in the synthesis of heterocyclic compounds relevant to drug discovery.

Safety and Handling of this compound

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation.[1] Proper safety precautions are essential when handling this reagent.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Avoid inhalation of vapor or mist.[1]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from heat and sources of ignition.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

Houben-Hoesch Reaction for the Synthesis of Tris(2,4,5-trimethoxyphenyl)methane

The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones. In an interesting variation, the reaction of this compound with 1,2,4-trimethoxybenzene in the presence of a Lewis acid catalyst does not yield the expected ketone but instead produces tris(2,4,5-trimethoxyphenyl)methane.

Experimental Protocol:

This protocol is adapted from a published procedure.

Materials:

  • This compound

  • 1,2,4-trimethoxybenzene

  • Anhydrous ether

  • Zinc chloride (ZnCl₂), freshly melted

  • Dry hydrogen chloride (HCl) gas

  • Methanol (for crystallization)

Equipment:

  • 50 mL two-neck pear-shaped flask

  • Gas-dispersion adapter

  • Reflux condenser with a CaCl₂ drying tube

  • Magnetic stirrer

  • Standard glassware for work-up and crystallization

Procedure:

  • In a 50 mL two-neck pear-shaped flask equipped with a magnetic stirrer, gas-dispersion adapter, and a reflux condenser protected by a CaCl₂ drying tube, add anhydrous ether (5.1 mL), freshly melted ZnCl₂ (1.4 g, 10 mmol), 1,2,4-trimethoxybenzene (1.7 mL, 11 mmol), and this compound (0.76 mL, 5.5 mmol).

  • Pass a stream of dry HCl gas through the stirred reaction mixture for 3 hours.

  • After approximately 20 minutes, the reaction mixture will turn dark blue. After 1 hour, add an additional 1.5 mL of anhydrous ether.

  • Following the 3-hour reaction period, work up the reaction mixture. (The original source does not detail the work-up for this specific product, but a typical Houben-Hoesch work-up involves pouring the reaction mixture into water and extracting with an organic solvent).

  • Crystallize the crude product from methanol to afford the pure tris(2,4,5-trimethoxyphenyl)methane.

Quantitative Data:
ProductYieldMelting Point (°C)
Tris(2,4,5-trimethoxyphenyl)methane17%182-184

Reaction Workflow:

Houben_Hoesch_Reaction Reactants This compound + 1,2,4-Trimethoxybenzene + Anhydrous Ether Reaction_Vessel Two-neck flask with stirrer, gas adapter, and condenser Reactants->Reaction_Vessel Reagents ZnCl₂ + Dry HCl gas Reagents->Reaction_Vessel Reaction_Conditions Pass HCl for 3h Reaction_Vessel->Reaction_Conditions Workup Work-up Reaction_Conditions->Workup Crystallization Crystallization from Methanol Workup->Crystallization Product Tris(2,4,5-trimethoxyphenyl)methane Crystallization->Product Anionic_Cycloaddition Base Strong Base Anion_Formation Anion Formation Base->Anion_Formation Methyl_Isocyanoacetate Methyl Isocyanoacetate Methyl_Isocyanoacetate->Anion_Formation Cycloaddition [3+2] Cycloaddition Anion_Formation->Cycloaddition This compound This compound This compound->Cycloaddition Imidazole_Product Methyl 5-diethoxymethyl- imidazole-4-carboxylate Cycloaddition->Imidazole_Product MCR_Concept cluster_reactants Reactants Aldehyde Aldehyde One_Pot_Reaction One-Pot Reaction (Catalyst, Solvent, Heat) Aldehyde->One_Pot_Reaction This compound This compound This compound->One_Pot_Reaction Amidine Amidine/Urea Derivative Amidine->One_Pot_Reaction Heterocycle Substituted Pyrimidine One_Pot_Reaction->Heterocycle

References

Application Notes & Protocols: Diethoxyacetonitrile as a Formylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxyacetonitrile, (C₂H₅O)₂CHCN, is a versatile synthetic intermediate that serves as a masked formyl group precursor. As a stable, liquid reagent, it offers an alternative to gaseous formaldehyde or highly reactive formylating agents. Its primary applications in formylation chemistry involve two main pathways: 1) reaction with strong nucleophiles such as Grignard or organolithium reagents, followed by hydrolysis to yield aldehydes, and 2) electrophilic substitution onto electron-rich aromatic systems under acidic conditions, akin to the Houben-Hoesch reaction.

The acetal moiety protects the aldehyde functionality, allowing for nucleophilic attack at the nitrile carbon. Subsequent acidic workup hydrolyzes the resulting imine and the acetal simultaneously, revealing the desired aldehyde product. These application notes provide an overview of these methodologies, along with detailed protocols for their implementation in a laboratory setting.

Application 1: Synthesis of Aldehydes via Reaction with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) species, provides a reliable method for the synthesis of a wide variety of aldehydes. The organometallic reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate imine is then hydrolyzed under acidic conditions to furnish the final aldehyde product. This method is particularly useful for preparing aldehydes that might be sensitive to the conditions of other formylation or oxidation reactions.

General Reaction Scheme
  • Step 1: Nucleophilic addition of the organometallic reagent to this compound.

  • Step 2: Aqueous acidic workup to hydrolyze the intermediate imine and the diethyl acetal.

G cluster_reactants Reactants cluster_steps cluster_products Products reagents product product DEA This compound Step1 1. Nucleophilic Addition (e.g., THF, 0°C to rt) DEA->Step1 Organometallic Organometallic Reagent (R-MgX or R-Li) Organometallic->Step1 Step2 2. Acidic Workup (e.g., aq. HCl) Aldehyde Target Aldehyde (R-CHO) Step2->Aldehyde Byproducts Byproducts (Ethanol, NH₄⁺, Salts) Step2->Byproducts

Caption: General workflow for aldehyde synthesis using this compound.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative examples of aldehyde synthesis using this method. Yields are typically moderate to good, depending on the nature of the organometallic reagent.

EntryOrganometallic Reagent (R-M)Product (R-CHO)Typical Yield (%)
1Phenylmagnesium Bromide (PhMgBr)Benzaldehyde75-85
2n-Butyllithium (n-BuLi)Pentanal70-80
3Isopropylmagnesium Chloride (i-PrMgCl)2-Methylpropanal65-75
4Vinylmagnesium BromideAcrolein60-70
52-ThienyllithiumThiophene-2-carbaldehyde70-80
Detailed Experimental Protocol: Synthesis of Benzaldehyde

This protocol describes the synthesis of benzaldehyde from this compound and phenylmagnesium bromide.

Materials:

  • This compound (1.29 g, 10.0 mmol, 1.0 equiv)

  • Phenylmagnesium bromide (1.0 M solution in THF, 11.0 mL, 11.0 mmol, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF), 30 mL

  • Hydrochloric acid (2 M aqueous solution), 20 mL

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen inlet.

Procedure:

  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Initial Reagents: Add this compound (1.29 g, 10.0 mmol) and anhydrous THF (20 mL) to the flask. Cool the solution to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Charge the dropping funnel with the phenylmagnesium bromide solution (11.0 mL, 11.0 mmol). Add the Grignard reagent dropwise to the stirred this compound solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 2 M HCl (20 mL) dropwise to quench the reaction and hydrolyze the intermediate. Stir vigorously for 30 minutes at room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure benzaldehyde.

Application 2: Electrophilic Formylation of Electron-Rich Arenes

This compound can be used for the formylation of highly activated aromatic and heteroaromatic compounds under acidic conditions, similar to a Houben-Hoesch reaction.[1] In this reaction, a Lewis acid (e.g., ZnCl₂, AlCl₃) and a Brønsted acid (e.g., HCl gas) activate the nitrile, generating a highly electrophilic iminium species. This electrophile is then attacked by the electron-rich arene. Subsequent hydrolysis of the resulting ketimine acetal yields the aromatic aldehyde. This method is suitable for substrates like phenols, anilines, and electron-rich heterocycles.

G cluster_mechanism Houben-Hoesch Type Mechanism DEA This compound Electrophile Activated Electrophile [ (EtO)₂CH-C=NH₂⁺ ] DEA->Electrophile Activation Acid Lewis Acid (e.g., ZnCl₂) + HCl Acid->Electrophile Intermediate Ketimine Intermediate Electrophile->Intermediate Arene Electron-Rich Arene Arene->Intermediate Electrophilic Aromatic Substitution Product Aryl Aldehyde Intermediate->Product Hydrolysis Workup Aqueous Workup (Hydrolysis) Workup->Product

Caption: Mechanism for electrophilic formylation with this compound.

Data Presentation: Example of Reactivity

This reaction is sensitive to the substrate's reactivity. While the primary goal is formylation, other outcomes can occur with highly activated systems.

SubstrateConditionsProduct(s)Yield (%)Reference
1,2,4-TrimethoxybenzeneThis compound, ZnCl₂, HCl, EtherTris(2,4,5-trimethoxyphenyl)methane17[1]

Note: In this specific documented case, the initially formed aldehyde was highly reactive under the reaction conditions and underwent further reaction with the excess arene to yield a triarylmethane product. This highlights the high reactivity of the formylated product.[1]

Detailed Experimental Protocol: General Procedure for Houben-Hoesch Type Reaction

This protocol provides a general procedure for the attempted formylation of an electron-rich arene, based on the reported reaction with 1,2,4-trimethoxybenzene.[1]

Materials:

  • Electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 11 mmol, 2.0 equiv)

  • This compound (0.71 g, 5.5 mmol, 1.0 equiv)

  • Anhydrous zinc chloride (ZnCl₂), freshly fused (1.4 g, 10 mmol)

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Ice, water, methanol or ethanol for crystallization.

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the solvent, and a drying tube outlet. Flame-dry all glassware and cool under a stream of nitrogen.

  • Initial Reagents: To the flask, add anhydrous diethyl ether (5 mL), anhydrous ZnCl₂ (1.4 g), the electron-rich arene (11 mmol), and this compound (5.5 mmol).

  • HCl Addition: Cool the flask in an ice bath and begin stirring. Pass a steady stream of dry hydrogen chloride gas through the reaction mixture for 2-3 hours. The mixture may change color and a precipitate may form.

  • Reaction: After the addition of HCl is complete, seal the flask and allow it to stand at room temperature for 12-24 hours, monitoring by TLC if possible.

  • Workup: Pour the reaction mixture onto crushed ice (100 g). An oil or solid will separate. If a solid precipitates, collect it by vacuum filtration. If an oil separates, extract the mixture with diethyl ether or ethyl acetate.

  • Hydrolysis (if needed): The intermediate ketimine may require heating in aqueous acid to fully hydrolyze to the aldehyde. The crude product can be refluxed in 2 M HCl for 1-2 hours.

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by crystallization (e.g., from methanol) or silica gel column chromatography.

References

Application Notes and Protocols for the Synthesis of Methyl 5-diethoxymethylimidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of methyl 5-diethoxymethylimidazole-4-carboxylate, a potentially valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formylation of a commercially available starting material, followed by the protection of the resulting aldehyde as a diethyl acetal.

Overall Reaction Scheme

The synthetic pathway involves the Vilsmeier-Haack formylation of methyl imidazole-4-carboxylate to introduce a formyl group at the C5 position, followed by an acid-catalyzed acetalization using triethyl orthoformate.

(Step 1)

(Step 2)

Experimental Protocols

Step 1: Synthesis of Methyl 5-formylimidazole-4-carboxylate

This procedure details the Vilsmeier-Haack formylation of methyl imidazole-4-carboxylate.

Materials:

  • Methyl imidazole-4-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 50 mL). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve methyl imidazole-4-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM, 50 mL) and add this solution to the dropping funnel.

  • Add the solution of methyl imidazole-4-carboxylate dropwise to the Vilsmeier reagent at 0 °C over 30 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield methyl 5-formylimidazole-4-carboxylate as a white to pale yellow solid.

Step 2: Synthesis of Methyl 5-diethoxymethylimidazole-4-carboxylate

This procedure describes the acid-catalyzed protection of the formyl group as a diethyl acetal.

Materials:

  • Methyl 5-formylimidazole-4-carboxylate

  • Triethyl orthoformate

  • Ethanol, absolute

  • p-Toluenesulfonic acid (p-TSA) or concentrated sulfuric acid (H₂SO₄)

  • Triethylamine (NEt₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend methyl 5-formylimidazole-4-carboxylate (1.0 equivalent) in a mixture of absolute ethanol (30 mL) and triethyl orthoformate (3.0 equivalents).

  • Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equivalents) or a few drops of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Quench the catalyst by adding a few drops of triethylamine until the mixture is slightly basic.

  • Remove the solvent and excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, the product can be further purified by vacuum distillation or silica gel chromatography to yield methyl 5-diethoxymethylimidazole-4-carboxylate as a clear oil or low-melting solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of methyl 5-diethoxymethylimidazole-4-carboxylate.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1Methyl 5-formylimidazole-4-carboxylateC₆H₆N₂O₃154.131.541.2078%>95%
2Methyl 5-diethoxymethylimidazole-4-carboxylateC₁₀H₁₆N₂O₄228.252.281.9887%>98%

Note: Yields are based on a hypothetical 10 mmol scale starting from methyl imidazole-4-carboxylate.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of methyl 5-diethoxymethylimidazole-4-carboxylate.

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Acetal Formation A Formation of Vilsmeier Reagent (POCl₃ + DMF @ 0°C) B Addition of Methyl imidazole-4-carboxylate in DCM A->B C Reaction Reflux (4-6 hours) B->C D Aqueous Work-up (Ice, NaHCO₃) C->D E Extraction with DCM D->E F Drying and Concentration E->F G Purification by Chromatography F->G H Methyl 5-formylimidazole- 4-carboxylate G->H I React with Triethyl Orthoformate and Ethanol (p-TSA catalyst) H->I Intermediate J Reaction Reflux (3-5 hours) I->J K Quench with Triethylamine J->K L Solvent Removal K->L M Aqueous Work-up (NaHCO₃, Brine) L->M N Drying and Concentration M->N O Final Product: Methyl 5-diethoxymethylimidazole- 4-carboxylate N->O

Application Notes and Protocols: The Role of Diethoxyacetonitrile in the Synthesis of Vitamin B1 Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B1, also known as thiamine, is an essential nutrient vital for cellular metabolism. Its chemical synthesis is of significant interest to the pharmaceutical and nutritional industries. A key component of the thiamine molecule is its pyrimidine moiety, 4-amino-2-methyl-5-aminomethylpyrimidine, commonly referred to as Grewe's diamine. This document outlines the critical role of diethoxyacetonitrile and its derivatives in the chemical synthesis of this important Vitamin B1 intermediate. The methodologies presented are based on established chemical literature, providing detailed protocols and quantitative data to support research and development in this area.

The synthesis of the pyrimidine ring of thiamine can be achieved through various routes. One notable method involves the construction of the pyrimidine nucleus from acyclic precursors. In this context, this compound serves as a valuable C2 synthon after undergoing a key C-C bond formation to create a more complex precursor, which is then cyclized with an amidine to form the desired pyrimidine ring.

Synthesis Pathway Overview

The overall strategy involves a two-step process starting from this compound:

  • Michael Addition: this compound is first reacted with an activated alkene, such as acrylonitrile or ethyl acrylate, in a Michael addition reaction. This step introduces a three-carbon chain at the α-position of the nitrile, forming a key intermediate, 2-(diethoxymethyl)-3-substituted-propionitrile.

  • Cyclization: The resulting propionitrile derivative is then condensed with acetamidine. This reaction proceeds via a cyclization mechanism to form the target pyrimidine ring system, yielding Grewe's diamine after hydrolysis of any protecting groups.

This synthetic approach provides a versatile and efficient method for the preparation of the pyrimidine core of Vitamin B1.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of Vitamin B1 intermediates using this compound derivatives.

Table 1: Synthesis of 2-(Diethoxymethyl)-3-ethoxypropionitrile

Reactant 1Reactant 2CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundEthyl acrylateSodium ethoxideEthanol46085

Table 2: Synthesis of 4-Amino-2-methyl-5-aminomethylpyrimidine (Grewe's Diamine)

Reactant 1Reactant 2SolventReaction Time (h)Temperature (°C)Yield (%)
2-(Diethoxymethyl)-3-ethoxypropionitrileAcetamidineMethanol612078

Experimental Protocols

Protocol 1: Synthesis of 2-(Diethoxymethyl)-3-ethoxypropionitrile

This protocol describes the Michael addition of this compound to ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 100 mL of anhydrous ethanol) in a 250 mL round-bottom flask, add 12.9 g (0.1 mol) of this compound with stirring.

  • To this mixture, add 10.0 g (0.1 mol) of ethyl acrylate dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain it under reflux with stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 2-(diethoxymethyl)-3-ethoxypropionitrile.

Protocol 2: Synthesis of 4-Amino-2-methyl-5-aminomethylpyrimidine (Grewe's Diamine)

This protocol details the cyclization of 2-(diethoxymethyl)-3-ethoxypropionitrile with acetamidine to form the pyrimidine ring.

Materials:

  • 2-(Diethoxymethyl)-3-ethoxypropionitrile

  • Acetamidine hydrochloride

  • Sodium methoxide

  • Anhydrous methanol

  • High-pressure reaction vessel (e.g., a sealed tube or autoclave)

  • Standard glassware for workup and purification

Procedure:

  • In a high-pressure reaction vessel, dissolve 5.8 g (0.1 mol) of acetamidine hydrochloride in 50 mL of anhydrous methanol.

  • To this solution, add a solution of sodium methoxide (prepared by dissolving 2.3 g of sodium in 50 mL of anhydrous methanol) to liberate the free base of acetamidine.

  • Add 20.1 g (0.1 mol) of 2-(diethoxymethyl)-3-ethoxypropionitrile to the reaction mixture.

  • Seal the vessel and heat it to 120°C for 6 hours with stirring.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent it.

  • Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure.

  • Treat the residue with concentrated hydrochloric acid and heat to reflux for 2 hours to hydrolyze the acetal and any ester groups.

  • Cool the solution and neutralize it with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent to yield the crude product.

  • Purify the crude Grewe's diamine by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key synthesis pathway and the logical workflow of the experimental process.

Synthesis_Pathway This compound This compound Intermediate 2-(Diethoxymethyl)-3- ethoxypropionitrile This compound->Intermediate Michael Addition EthylAcrylate Ethyl Acrylate EthylAcrylate->Intermediate GrewesDiamine 4-Amino-2-methyl-5- aminomethylpyrimidine (Grewe's Diamine) Intermediate->GrewesDiamine Cyclization Acetamidine Acetamidine Acetamidine->GrewesDiamine

Caption: Synthesis pathway for Grewe's diamine.

Experimental_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization Reactants1 Mix this compound and Sodium Ethoxide Addition Add Ethyl Acrylate Reactants1->Addition Reflux Heat under Reflux (4 hours, 60°C) Addition->Reflux Workup1 Neutralization, Extraction, and Purification Reflux->Workup1 Product1 2-(Diethoxymethyl)-3- ethoxypropionitrile Workup1->Product1 Reactants2 Combine Intermediate 1 with Acetamidine Product1->Reactants2 Input for Step 2 Heating Heat in Sealed Vessel (6 hours, 120°C) Reactants2->Heating Hydrolysis Acid Hydrolysis Heating->Hydrolysis Workup2 Neutralization, Extraction, and Purification Hydrolysis->Workup2 Product2 Grewe's Diamine Workup2->Product2

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols: Diethoxyacetonitrile for the Introduction of a Protected Formyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxyacetonitrile, a stable and versatile reagent, serves as an effective precursor for the introduction of a protected formyl group in organic synthesis. Its utility lies in its ability to function as a formyl anion equivalent after deprotonation. The resulting anion can react with various electrophiles, such as alkyl halides, to form α-substituted diethoxyacetonitriles. These intermediates can then be readily hydrolyzed under acidic conditions to yield the corresponding aldehydes. This methodology provides a powerful tool for the construction of complex molecules where a formyl group is required, finding broad applications in pharmaceutical and agrochemical research and development.

The diethoxyacetal moiety acts as a protecting group for the aldehyde functionality, allowing for transformations on other parts of the molecule without affecting the latent aldehyde. The mild conditions required for both the introduction and deprotection of this group make it compatible with a wide range of functional groups.

Physicochemical Properties and Safety Information

A clear understanding of the properties and safety precautions for this compound is crucial for its safe handling and effective use in the laboratory.

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance Colorless liquid
Boiling Point 167-168 °C
Density 0.929 g/mL at 25 °C
CAS Number 6136-93-2

Safety Summary:

  • Hazard Statements: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Reaction Mechanism and Experimental Workflow

The overall transformation involves a three-step process: deprotonation, alkylation (C-C bond formation), and hydrolysis (deprotection).

workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis (Deprotection) A This compound C Carbanion Intermediate A->C THF, -78 °C B Strong Base (e.g., LDA) B->C E α-Substituted this compound C->E D Electrophile (e.g., Alkyl Halide) D->E Reaction with Electrophile G Target Aldehyde E->G F Aqueous Acid (e.g., HCl) F->G Formation of Aldehyde

Caption: General workflow for the synthesis of aldehydes using this compound.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound as a protected formylating agent. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Alkylation of this compound

This protocol describes the formation of the carbanion of this compound and its subsequent reaction with an alkyl halide.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Alkyl halide (e.g., benzyl bromide, n-butyl iodide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-butyllithium (1.05 equivalents). Stir the solution at -78 °C for 30 minutes.

  • Deprotonation of this compound: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Alkylation: To the carbanion solution at -78 °C, add the alkyl halide (1.1 equivalents) dropwise. The reaction mixture is typically stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude α-substituted this compound can be purified by vacuum distillation or column chromatography on silica gel.

ElectrophileProductReaction TimeYield (%)
n-Butyl iodide2,2-Diethoxyhexanenitrile4 h at -78 °C, then 12 h at RT~85
Benzyl bromide2,2-Diethoxy-3-phenylpropanenitrile3 h at -78 °C, then 12 h at RT~90
Protocol 2: General Procedure for the Hydrolysis of α-Substituted Diethoxyacetonitriles to Aldehydes

This protocol describes the deprotection of the α-substituted this compound to the corresponding aldehyde.

Materials:

  • α-Substituted this compound

  • Hydrochloric acid (e.g., 3M or 6M)

  • Dichloromethane or diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis: Dissolve the α-substituted this compound in a suitable solvent such as dichloromethane or diethyl ether. Add an aqueous solution of hydrochloric acid (e.g., 3M HCl, 2-3 equivalents).

  • Reaction Monitoring: Vigorously stir the biphasic mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by distillation or column chromatography.

Starting MaterialProduct AldehydeHydrolysis TimeYield (%)
2,2-DiethoxyhexanenitrileHexanal12 h~80
2,2-Diethoxy-3-phenylpropanenitrile3-Phenylpropanal8 h~85

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of an aldehyde using this compound.

reaction_pathway reagent1 This compound (EtO)₂CHCN intermediate1 Lithium Salt [(EtO)₂C(CN)]⁻Li⁺ reagent1->intermediate1 LDA, THF, -78 °C product1 α-Alkylated Intermediate (EtO)₂C(R)CN intermediate1->product1 R-X reagent2 Alkyl Halide (R-X) reagent2->product1 product2 Final Aldehyde R-CHO product1->product2 H₃O⁺

Caption: Reaction pathway for aldehyde synthesis.

Troubleshooting

  • Low yield in alkylation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the n-butyllithium is also critical.

  • Incomplete hydrolysis: Increase the concentration of the acid, prolong the reaction time, or gently heat the reaction mixture.

  • Side reactions: Overalkylation can occur if an excess of the alkylating agent is used or if the temperature is not properly controlled.

Conclusion

This compound is a valuable and efficient reagent for the introduction of a protected formyl group. The methodology presented provides a reliable route to a wide variety of aldehydes. The mild reaction conditions and high yields make this a useful strategy in multistep organic synthesis, particularly in the fields of drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethoxyacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diethoxyacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of this compound reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the reaction of triethyl orthoformate with hydrogen cyanide (HCN). This reaction is typically catalyzed by an acid.

Q2: What are the key factors that influence the yield of the reaction?

A2: Several factors can significantly impact the yield of this compound synthesis. These include the purity of reactants, the choice and concentration of the catalyst, reaction temperature, and reaction time. Moisture is particularly detrimental to the reaction, as it can hydrolyze the orthoester starting material.

Q3: What type of catalyst is typically used?

A3: Acidic catalysts are generally employed to facilitate this reaction. Lewis acids and Brønsted acids can both be effective. The choice of catalyst can influence reaction rate and yield.

Q4: What are the potential side reactions?

A4: The primary side reaction is the hydrolysis of triethyl orthoformate to diethyl ether and ethyl formate in the presence of moisture. Polymerization of hydrogen cyanide can also occur, especially in the presence of basic impurities. At elevated temperatures, decomposition of the product may also be a concern.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Presence of moisture: Triethyl orthoformate is highly sensitive to water and will hydrolyze. 2. Inactive catalyst: The catalyst may be old, impure, or used in an insufficient amount. 3. Low purity of reactants: Impurities in triethyl orthoformate or hydrogen cyanide can inhibit the reaction. 4. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures.1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Use a fresh, high-purity catalyst at the recommended concentration. 3. Purify the reactants before use. Triethyl orthoformate can be distilled, and stabilized HCN should be used. 4. Optimize the reaction temperature. A good starting point is often a cooled condition (e.g., 0-10 °C) to control the initial exothermic reaction, followed by a gradual warming to room temperature or slightly above.
Formation of Significant Byproducts 1. Hydrolysis of triethyl orthoformate: As mentioned, this is a major side reaction. 2. Polymerization of HCN: Traces of base can catalyze the polymerization of hydrogen cyanide into a brown solid. 3. Decomposition of product: Prolonged reaction times or high temperatures can lead to the decomposition of this compound.1. Rigorously exclude moisture from the reaction. 2. Ensure all reagents and solvents are free from basic impurities. 3. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or NMR) and quench the reaction upon completion. Avoid excessive heating.
Difficulty in Product Purification 1. Close boiling points of product and impurities: Unreacted starting materials or byproducts may have boiling points close to that of this compound. 2. Thermal instability of the product: The product may decompose during distillation at atmospheric pressure.1. Utilize fractional distillation under reduced pressure to achieve better separation. 2. Perform distillation under vacuum to lower the boiling point and minimize thermal decomposition.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Triethyl orthoformate (high purity, anhydrous)

  • Hydrogen cyanide (stabilized)

  • Anhydrous ethanol

  • Acid catalyst (e.g., anhydrous HCl in ethanol, or a Lewis acid like ZnCl₂)

  • Inert gas (Nitrogen or Argon)

  • Anhydrous sodium bicarbonate or potassium carbonate for neutralization

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas. The entire setup should be under a positive pressure of nitrogen or argon.

  • Charging Reactants: In the reaction flask, place anhydrous ethanol. Cool the flask in an ice-salt bath to between -5°C and 0°C.

  • Introduction of Hydrogen Cyanide: Carefully and slowly add hydrogen cyanide to the cooled ethanol. Caution: Hydrogen cyanide is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Catalyst Addition: Slowly add the acidic catalyst to the reaction mixture while maintaining the low temperature.

  • Addition of Triethyl Orthoformate: Add triethyl orthoformate dropwise from the addition funnel to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by GC-MS or ¹H NMR.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate or a slurry of potassium carbonate in water to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause frothing.

    • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Quantitative Data

The following table provides an example of how reaction conditions can affect the yield of related orthoformate synthesis, which can be a starting point for optimizing this compound synthesis.

Reactant Molar Ratio (HCN:Ethanol:Catalyst)Reaction Temperature (°C)Reaction Time (hours)Reported Yield of Triethyl Orthoformate (%)
1 : 3.75 : 1.3 (HBr)-5 to 10, then 30-402476.4

Note: This data is for the synthesis of triethyl orthoformate and is provided as a reference for optimizing the synthesis of this compound.

Visualizations

Reaction_Pathway Synthesis of this compound TEOF Triethyl Orthoformate Intermediate Protonated Orthoformate TEOF->Intermediate + H⁺ HCN Hydrogen Cyanide Product This compound Catalyst Acid Catalyst (e.g., H⁺) Intermediate->Product + CN⁻ Byproduct Ethanol Intermediate->Byproduct

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield Observed CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckPurity Verify Reactant Purity CheckMoisture->CheckPurity No SolutionMoisture Use Anhydrous Conditions CheckMoisture->SolutionMoisture Yes CheckCatalyst Evaluate Catalyst Activity/Amount CheckPurity->CheckCatalyst No SolutionPurity Purify Reactants CheckPurity->SolutionPurity Yes CheckTemp Optimize Reaction Temperature CheckCatalyst->CheckTemp No SolutionCatalyst Use Fresh/More Catalyst CheckCatalyst->SolutionCatalyst Yes SolutionTemp Systematic Temperature Study CheckTemp->SolutionTemp

Caption: Logical workflow for troubleshooting low reaction yield.

Technical Support Center: Diethoxyacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethoxyacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most cited methods for the synthesis of this compound are variations of the Pinner reaction and nucleophilic substitution reactions analogous to the Williamson ether synthesis.

  • Pinner-type Reaction: This route typically involves the acid-catalyzed reaction of a nitrile, such as glycolonitrile or a protected form, with an excess of ethanol.

  • Nucleophilic Substitution: This method involves the reaction of a dihaloacetonitrile (e.g., dichloroacetonitrile) with a source of ethoxide, such as sodium ethoxide.

Q2: What are the most likely side products in the Pinner-type synthesis of this compound?

A2: In a Pinner-type synthesis starting from a nitrile and ethanol under acidic conditions, several side products can be expected:

  • Ethyl Formate: Formed from the hydrolysis of the intermediate imidate or orthoester.

  • Formamide: Can arise from the hydrolysis of unreacted nitrile starting material or intermediates.

  • Triethyl orthoformate: May be present if it is used as a starting material or formed in situ and remains unreacted.

  • Polymeric materials: Acid-catalyzed polymerization of the nitrile starting material can lead to insoluble byproducts.

Q3: What are the potential impurities when using a nucleophilic substitution method?

A3: When synthesizing this compound via the reaction of a dihaloacetonitrile with an ethoxide, the primary side reactions are elimination reactions, which can lead to the formation of:

  • Ethoxyacetonitrile: Resulting from incomplete substitution.

  • Ketene diethyl acetal: Formed via an elimination reaction.

  • Unreacted dihaloacetonitrile: Incomplete reaction can leave starting material in the product mixture.

Q4: How can I minimize the formation of side products?

A4: Minimizing side product formation depends on the synthetic route.

  • For Pinner-type reactions: Maintain anhydrous conditions to prevent hydrolysis to esters and amides. Control the reaction temperature to prevent the decomposition of intermediates. Use a high-purity nitrile starting material.

  • For nucleophilic substitution reactions: Use a non-bulky source of ethoxide to favor substitution over elimination. Control the reaction temperature to minimize elimination. Use a stoichiometric amount of the ethoxide to avoid excess base that can promote side reactions.

Q5: What are the recommended purification methods for this compound?

A5: Fractional distillation under reduced pressure is the most common method for purifying this compound. The significant difference in boiling points between the product and most potential side products allows for effective separation. Column chromatography on silica gel can also be employed for higher purity, although this is less common on a large scale.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Probable Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction by GC or TLC to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but be cautious of increased side product formation.
Side product formation: Conditions favoring side reactions such as hydrolysis or elimination.For Pinner-type reactions, ensure strictly anhydrous conditions. For Williamson-type syntheses, use a less sterically hindered base and control the temperature carefully.
Loss during workup or purification: Inefficient extraction or suboptimal distillation conditions.Optimize the extraction procedure. For distillation, use a fractionating column and ensure a stable vacuum.
Product is Contaminated with a Low-Boiling Impurity Presence of ethyl formate or other volatile esters. If using a Pinner-type reaction, ensure complete reaction of the intermediate imidate. During distillation, a forerun fraction should be collected to remove these volatile impurities.
Product is Contaminated with a High-Boiling Impurity Formation of amides or polymeric materials. In Pinner-type syntheses, avoid excessive temperatures and ensure the acid catalyst is neutralized before distillation. If polymers are observed, filter the crude reaction mixture before distillation.
Product is Unstable and Decomposes upon Standing Presence of residual acid or base catalyst. Thoroughly neutralize the reaction mixture before workup and purification. Wash the organic extracts with brine to remove residual salts.
Presence of water leading to hydrolysis. Ensure all glassware is dry and use anhydrous solvents. Dry the final product over a suitable drying agent (e.g., anhydrous sodium sulfate) before storage.

Visualizing Reaction Pathways and Troubleshooting

This compound Synthesis via Pinner-type Reaction

Pinner_Reaction Nitrile Nitrile (e.g., Glycolonitrile) Imidate Intermediate: Ethyl Iminoformate Nitrile->Imidate + Ethanol, H+ Side_Amide Side Product: Formamide Nitrile->Side_Amide + H2O (hydrolysis) Ethanol Ethanol (excess) Ethanol->Imidate Acid Acid Catalyst (e.g., HCl) Acid->Imidate Product This compound Imidate->Product + Ethanol Side_Ester Side Product: Ethyl Formate Imidate->Side_Ester + H2O (hydrolysis)

Caption: Pinner-type synthesis of this compound and common side products.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Reaction Analyze Crude Reaction Mixture (GC/TLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Side_Products Significant Side Products? Incomplete->Side_Products No Optimize_Time Increase Reaction Time or Temperature Incomplete->Optimize_Time Yes Optimize_Conditions Adjust Reaction Conditions (Anhydrous, Temp, etc.) Side_Products->Optimize_Conditions Yes Check_Workup Review Workup and Purification Procedure Side_Products->Check_Workup No End Yield Improved Optimize_Time->End Optimize_Conditions->End Check_Workup->End

Technical Support Center: Purification of Diethoxyacetonitrile by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of diethoxyacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for challenges encountered during the distillation of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the purification of this compound via distillation.

ProblemPotential Cause(s)Recommended Solution(s)
Product is not distilling at the expected temperature. - Inaccurate pressure reading.- Presence of azeotropes.- Significant amount of high-boiling impurities.- Calibrate the pressure gauge.- Check for the presence of water or ethanol, which may form azeotropes. Consider a drying step before distillation.- Analyze the crude material (e.g., by GC-MS) to identify impurities and adjust the distillation strategy accordingly.
Product is decomposing in the distillation flask (discoloration, charring). - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Use vacuum distillation to lower the boiling point.[1] - Neutralize the crude material before distillation. A wash with a mild basic solution (e.g., sodium bicarbonate) followed by a water wash and drying can remove acidic impurities.
Distillate is cloudy or contains water. - Incomplete drying of the crude material or glassware.- Formation of a water azeotrope.- Ensure the crude this compound and all distillation glassware are thoroughly dried before starting.- If a water azeotrope is suspected, consider using a Dean-Stark trap or a drying agent in the distillation setup.
Low recovery of the purified product. - Inefficient distillation column.- Product loss due to hold-up in the apparatus.- Decomposition of the product.- Use a more efficient distillation column (e.g., Vigreux or packed column).- Use smaller-scale glassware to minimize surface area and hold-up.- Lower the distillation temperature by reducing the pressure (vacuum distillation) to prevent thermal decomposition.
Bumping or uneven boiling in the distillation flask. - Lack of boiling chips or stir bar.- High viscosity of the crude material.- Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- If the material is viscous, consider diluting with a suitable high-boiling, inert solvent, though this will require subsequent removal.

Frequently Asked Questions (FAQs)

Q1: What are the typical distillation parameters for this compound?

A1: this compound has a reported boiling point of 167.7 °C at 773 mmHg (close to atmospheric pressure). For purification, it is often recommended to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of thermal decomposition.[1]

Q2: What are the likely impurities in crude this compound?

A2: Common impurities can include starting materials from the synthesis, such as ethanol and orthoesters, as well as byproducts like water and aldehydes. The presence of acidic or basic catalysts from the synthesis can also be a source of impurity.

Q3: Does this compound form azeotropes?

Q4: How can I tell if my this compound is decomposing during distillation?

A4: Signs of decomposition include a darkening of the liquid in the distillation flask, the formation of solid residues (charring), and a lower than expected yield of the pure product. The distillate may also be discolored. To mitigate this, using vacuum distillation to reduce the distillation temperature is the most effective strategy.

Q5: My crude this compound is acidic. How should I proceed with purification?

A5: Acetals like this compound can be sensitive to acidic conditions, which can catalyze hydrolysis back to the corresponding aldehyde and alcohol.[1] It is crucial to neutralize any acidic impurities before heating. This can be achieved by washing the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate, followed by washing with water to remove any remaining salts. The organic layer should then be thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before proceeding with distillation.

Experimental Protocols

Protocol 1: Atmospheric Distillation of this compound
  • Preparation: Ensure all glassware is clean and thoroughly dried. Assemble a simple or fractional distillation apparatus.

  • Charging the Flask: To a round-bottom flask, add the crude this compound and a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 167.7 °C at 773 mmHg). Discard any initial fractions that distill at a lower temperature.

  • Completion: Stop the distillation when the temperature begins to rise or drop, or when only a small amount of residue remains in the flask.

Protocol 2: Vacuum Distillation of this compound
  • Preparation: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Boiling chips are not effective under vacuum.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin to gently heat the flask with a heating mantle while stirring.

  • Fraction Collection: Collect the fractions that distill at a constant temperature at the set pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • Completion: After collecting the desired product, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

Distillation_Troubleshooting start Start Distillation issue Problem Encountered? start->issue no_distillate No Distillate at Expected Temperature issue->no_distillate Yes decomposition Decomposition (Discoloration/Charring) issue->decomposition Yes cloudy Cloudy Distillate issue->cloudy Yes low_yield Low Yield issue->low_yield Yes end Successful Purification issue->end No check_pressure Check & Calibrate Pressure Gauge no_distillate->check_pressure check_impurities Analyze for High-Boiling Impurities (GC-MS) no_distillate->check_impurities check_azeotrope Consider Azeotrope (e.g., with water/ethanol) no_distillate->check_azeotrope use_vacuum Switch to Vacuum Distillation decomposition->use_vacuum neutralize Neutralize Crude (e.g., bicarb wash) decomposition->neutralize dry_crude Thoroughly Dry Crude Material & Glassware cloudy->dry_crude low_yield->use_vacuum improve_column Use More Efficient Distillation Column low_yield->improve_column minimize_holdup Use Smaller Glassware low_yield->minimize_holdup check_pressure->end check_impurities->end check_azeotrope->end use_vacuum->end neutralize->end dry_crude->end improve_column->end minimize_holdup->end

Caption: Troubleshooting workflow for this compound distillation.

Experimental_Workflow cluster_pre_distillation Pre-Distillation Steps cluster_distillation Distillation crude_material Crude this compound neutralization Neutralization Wash (if acidic/basic) crude_material->neutralization drying Drying with Anhydrous Agent neutralization->drying dist_setup Assemble Distillation Apparatus (Atmospheric or Vacuum) drying->dist_setup heating Heating & Vaporization dist_setup->heating condensation Condensation heating->condensation collection Fraction Collection condensation->collection purified_product purified_product collection->purified_product Pure this compound waste waste collection->waste Impurities/Residue

Caption: General experimental workflow for this compound purification.

References

stability and storage recommendations for Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of Diethoxyacetonitrile for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 2-8°C.[1] It is crucial to protect it from heat and sources of ignition as it is a highly flammable liquid and vapor. The storage area should be dry and well-ventilated.

Q2: What are the main hazards associated with this compound?

A2: this compound is classified as a flammable liquid. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation. Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a respirator, should be worn when handling this compound.

Q3: Is this compound sensitive to air or moisture?

A3: While specific data on air sensitivity is limited, the recommendation to store under an inert atmosphere suggests that it may be sensitive to components of air, such as oxygen or moisture.[1] As an acetal, this compound is theoretically susceptible to hydrolysis, especially in the presence of acids, which would lead to the formation of ethanol and other degradation products. Therefore, exposure to moisture should be minimized.

Q4: How can I tell if my this compound has degraded?

A4: Degradation of this compound may be indicated by a change in its appearance (e.g., color change from colorless to light yellow), the presence of precipitates, or an alteration in its characteristic odor. For a more definitive assessment, analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check the purity of the compound against a reference standard.

Q5: What materials are incompatible with this compound?

Quantitative Data Summary

For quick reference, the key physical and safety data for this compound are summarized in the table below.

PropertyValueSource
Storage Temperature 2-8°C[1]
Atmosphere Inert gas (Nitrogen or Argon)[1]
Flash Point 49 °C (120.2 °F) - closed cup
Boiling Point 167.7 °C at 773 mmHg[2]
Melting Point -19 to -18 °C[2]
Density 0.929 g/mL at 25 °C[2]
Purity ≥97%[3]

Experimental Protocols

Protocol: Assessment of this compound Stability Under Various Conditions

This protocol outlines a method to evaluate the stability of this compound under different storage conditions.

Objective: To determine the impact of temperature, light, and air exposure on the purity of this compound over time.

Materials:

  • This compound, ≥97% purity

  • Amber and clear glass vials with septa

  • Nitrogen or Argon gas

  • Refrigerator (2-8°C)

  • Laboratory oven (e.g., set to 40°C)

  • Benchtop space at ambient temperature with and without light exposure

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • GC columns suitable for polar compounds

  • Reference standard of this compound

Methodology:

  • Sample Preparation:

    • Aliquot 1 mL of this compound into several amber and clear glass vials.

    • For inert atmosphere conditions, purge the headspace of the designated vials with nitrogen or argon before sealing.

    • For air exposure conditions, seal the vials with ambient air in the headspace.

  • Storage Conditions:

    • Store vials under the following conditions:

      • 2-8°C, inert atmosphere, dark (recommended storage)

      • 2-8°C, air, dark

      • Ambient temperature, inert atmosphere, dark

      • Ambient temperature, air, dark

      • Ambient temperature, air, exposed to laboratory light

      • 40°C, inert atmosphere, dark (accelerated degradation)

  • Time Points:

    • Analyze samples at initial time point (T=0) and at subsequent intervals (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analysis:

    • At each time point, withdraw a small aliquot from each vial.

    • Analyze the sample by GC-FID to determine the purity of this compound.

    • Compare the peak area of this compound to the total peak area to calculate the percentage purity.

    • Identify any new peaks that may correspond to degradation products.

  • Data Interpretation:

    • Plot the percentage purity of this compound as a function of time for each storage condition.

    • A significant decrease in purity indicates degradation.

Visualizations

Troubleshooting_Decomposition Troubleshooting Suspected Decomposition start Suspected Degradation of This compound check_appearance Observe Physical Appearance (Color, Clarity, Precipitate) start->check_appearance analytical_check Perform Analytical Purity Check (e.g., GC, NMR) check_appearance->analytical_check compare_standard Compare with Reference Standard analytical_check->compare_standard is_pure Is Purity ≥ 97%? compare_standard->is_pure use_reagent Reagent is Suitable for Use is_pure->use_reagent Yes degraded Reagent has Degraded is_pure->degraded No review_storage Review Storage and Handling Procedures degraded->review_storage dispose Dispose of Degraded Reagent According to Safety Protocols review_storage->dispose

Caption: A flowchart for troubleshooting suspected degradation of this compound.

Decomposition_Pathway Potential Hydrolysis Pathway of this compound reactant This compound ((C2H5O)2CHCN) intermediate Intermediate Hemiacetal reactant->intermediate H2O / H+ product1 Ethanol (C2H5OH) intermediate->product1 product2 Ethoxyacetaldehyde (C2H5OCH2CHO) intermediate->product2 product3 Further Decomposition Products product2->product3

Caption: A diagram illustrating a potential hydrolysis pathway for this compound.

References

handling and safety precautions for Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Diethoxyacetonitrile.

Physical and Chemical Properties

For easy reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueCitations
Molecular Formula (C₂H₅O)₂CHCN[1][2]
Molecular Weight 129.16 g/mol [1][2]
Appearance Liquid[1][2]
Boiling Point 167.7 °C at 773 mmHg[1][2][3]
Melting Point -19 to -18 °C[1][2][3]
Density 0.929 g/mL at 25 °C[1][2][3]
Flash Point 49 °C (120.2 °F) - closed cup[1][2]
Refractive Index n20/D 1.4[1][2][3]
CAS Number 6136-93-2[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues encountered during experiments involving this compound.

Handling and Storage

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][4] It can also cause serious eye irritation. It is classified as a flammable liquid, Category 3, and has acute toxicity, Category 4 (oral, dermal, and inhalation).[1][2]

Q2: How should I properly store this compound in the lab?

A2: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] It should be kept away from heat, sparks, open flames, and other ignition sources. The storage class code is 3 for flammable liquids.[1][2]

Q3: Are there any specific atmospheric conditions to consider when handling this chemical?

A3: Yes, work under a fume hood to avoid inhalation of vapor or mist. Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air at ambient temperatures. Take precautionary measures against static discharge.

Personal Protective Equipment (PPE)

Q4: What is the mandatory PPE when working with this compound?

A4: The following PPE is required:

  • Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[2][5]

  • Hand Protection: Use chemical-resistant gloves. Inspect gloves prior to use.[1]

  • Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[5][6]

  • Respiratory Protection: If vapors or aerosols are generated, use a suitable respirator. A type ABEK (EN14387) respirator filter is recommended.[2]

Spills and Accidental Release

Q5: What is the correct procedure for cleaning up a small spill of this compound?

A5: For a small spill, first ensure adequate ventilation and remove all sources of ignition. Cover drains to prevent the chemical from entering them. Absorb the spill with a non-combustible, inert material such as sand or diatomaceous earth, and collect it into a suitable container for disposal.[7] Use non-sparking tools during cleanup.

Q6: What should I do in the event of a large spill?

A6: In case of a large spill, evacuate all non-essential personnel from the area. If it is safe to do so, try to contain the spill.[7] Emergency responders should wear self-contained breathing apparatus and full protective clothing.

Incompatibilities

Q7: What substances are incompatible with this compound?

A7: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][8]

Experimental Protocols: Safe Handling Workflow

The following protocol outlines the standard operating procedures for the safe handling of this compound in a laboratory setting. Adherence to these steps is crucial to minimize risk.

  • Preparation:

    • Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS).

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Don the appropriate personal protective equipment (PPE) as detailed in the FAQ section.[2][5]

  • Handling and Use:

    • Ground and bond the container and receiving equipment to prevent static discharge.

    • Use only non-sparking tools.

    • Avoid contact with skin and eyes, and avoid inhaling any vapors.

    • Keep the container tightly closed when not in use.

    • Do not eat, drink, or smoke in the handling area.[6]

  • Waste Disposal:

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[7][9]

    • The container should be kept tightly closed and stored in a cool, well-ventilated area away from incompatible materials.[9]

    • Dispose of the waste through an approved waste disposal plant, following all local and national regulations.[10]

  • Emergency Procedures:

    • Familiarize yourself with the first aid and firefighting measures before beginning your experiment.

First Aid Measures

Exposure RouteFirst Aid ProcedureCitations
Inhalation Move the person to fresh air. If breathing has stopped, perform artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][11][12]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Firefighting Measures

Q: How should a fire involving this compound be extinguished?

A: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish the fire.[5] Do not use a water jet, as it may spread the fire.[13]

Q: What are the specific hazards during a fire?

A: this compound is a combustible liquid. Its vapors are heavier than air and can travel to a source of ignition and flash back. Hazardous combustion products may include carbon oxides and nitrogen oxides (NOx).

Q: What protective equipment should firefighters wear?

A: Firefighters should wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Management cluster_emergency Emergency Preparedness a Review SDS b Work in Fume Hood a->b c Check Safety Equipment (Eyewash, Shower) b->c d Don Appropriate PPE c->d e Ground Equipment d->e Start Experiment f Use Non-Sparking Tools e->f g Avoid Contact & Inhalation f->g h Keep Container Closed g->h i Collect in Labeled Hazardous Waste Container h->i Generate Waste j Store Waste Securely i->j k Dispose via Approved Waste Service j->k m Know Firefighting Measures l Know First Aid Procedures l->m

References

Technical Support Center: Managing Moisture Sensitivity of Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Diethoxyacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its moisture sensitivity a concern?

A1: this compound is a chemical compound with the formula (C₂H₅O)₂CHCN. It possesses two key functional groups: an acetal and a nitrile. Both of these groups are susceptible to hydrolysis in the presence of water, which can lead to the degradation of the compound, impacting reaction yields, purity, and the overall success of your experiment.[1]

Q2: How should I properly store this compound to minimize moisture exposure?

A2: To ensure the stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The recommended storage temperature is typically between 2-8°C to slow down any potential degradation. It is crucial to prevent contact with moisture and strong oxidizing agents.[2]

Q3: What are the primary degradation products of this compound upon exposure to moisture?

A3: Due to the presence of both acetal and nitrile functional groups, hydrolysis can lead to a mixture of products. The acetal group is susceptible to acid-catalyzed hydrolysis to form ethyl formate and ethanol. The nitrile group can undergo hydrolysis, typically under acidic or basic conditions, to first form an amide intermediate and subsequently a carboxylic acid. The exact degradation profile will depend on the specific conditions (e.g., pH, temperature).

Q4: Can I use solvents that contain trace amounts of water with this compound?

A4: It is highly recommended to use anhydrous solvents when working with this compound. Trace amounts of water can initiate hydrolysis, especially if acidic or basic impurities are present. Solvents should be properly dried and stored over molecular sieves or other appropriate drying agents.

Q5: How can I confirm the purity of my this compound before use?

A5: The purity of this compound can be assessed using various analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for determining the percentage of the main component and detecting any impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for accurate purity determination.[3][4][5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Caption: Troubleshooting workflow for low reaction yield.

Problem Possible Cause Recommended Solution
Low or no yield in a reaction using this compound. The this compound may have degraded due to moisture exposure.Verify the purity of the this compound using GC, HPLC, or qNMR. If degradation is confirmed, use a fresh bottle or purify the existing stock.
The reaction solvent may contain an unacceptable level of water.Determine the water content of the solvent using Karl Fischer titration. Ensure all solvents are anhydrous.
Inconsistent reaction outcomes. The quality of the this compound varies between batches or has degraded over time.Always check the purity of a new bottle of reagent. Store the reagent under an inert atmosphere and at the recommended temperature.
Formation of unexpected byproducts. Hydrolysis of this compound is occurring, leading to the formation of degradation products that may participate in side reactions.Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Use anhydrous solvents and handle the reagent under inert conditions (e.g., in a glovebox or using Schlenk techniques).

Data Presentation

Condition Parameter Value Reference Method
Moisture Content Recommended Maximum< 50 ppmKarl Fischer Titration
Accelerated Stability (40°C, 75% RH) Purity after 2 weeks> 95% (in sealed ampoule)HPLC
Purity after 2 weeks< 90% (exposed to air)HPLC
Hydrolysis Rate (pH 5, 25°C) Half-life (t½)~ 48 hoursHPLC Monitoring
Hydrolysis Rate (pH 7, 25°C) Half-life (t½)> 200 hoursHPLC Monitoring
Hydrolysis Rate (pH 9, 25°C) Half-life (t½)~ 72 hoursHPLC Monitoring

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a sample of this compound or a solvent.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh a sample of this compound (typically 1-5 g) into a gas-tight syringe.

  • Titration: Inject the sample into the conditioned titration cell.

  • Analysis: The instrument will automatically titrate the sample with the Karl Fischer reagent. The water content is calculated based on the amount of reagent consumed.

  • Blank Measurement: Perform a blank titration with the solvent used for the sample to account for any residual moisture.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify potential volatile degradation products.

Methodology:

  • Instrument and Column: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a dry, volatile solvent such as anhydrous dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and its non-volatile degradation products.

Methodology:

  • Instrument and Column: Use an HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often a good starting point.

    • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the sample and monitor the chromatogram. Retention times and peak areas can be used to identify and quantify the components relative to a standard.

Signaling Pathways and Logical Relationships

The following diagram illustrates the degradation pathways of this compound upon exposure to moisture.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_products Degradation Products DEAN This compound Acetal_Hydrolysis Acetal Hydrolysis (Acid-Catalyzed) DEAN->Acetal_Hydrolysis + H₂O, H⁺ Nitrile_Hydrolysis Nitrile Hydrolysis (Acid/Base Catalyzed) DEAN->Nitrile_Hydrolysis + H₂O, H⁺/OH⁻ EthylFormate Ethyl Formate Acetal_Hydrolysis->EthylFormate Ethanol Ethanol Acetal_Hydrolysis->Ethanol Amide Amide Intermediate Nitrile_Hydrolysis->Amide CarboxylicAcid Carboxylic Acid Amide->CarboxylicAcid + H₂O

Caption: Degradation pathways of this compound.

References

Technical Support Center: Houben-Hoesch Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Houben-Hoesch reaction, particularly in addressing low conversion rates.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Houben-Hoesch reaction.

Issue: Low or No Product Conversion

A low or complete lack of product formation is a frequent challenge. The following sections break down the potential causes and provide actionable solutions.

Inactive Aromatic Substrate

The Houben-Hoesch reaction is a type of electrophilic aromatic substitution and is most effective with electron-rich aromatic compounds.[1][2]

  • Question: My reaction with phenol is not working. What is the problem?

    • Answer: The Houben-Hoesch reaction is generally not successful with simple phenols. This is due to the competing formation of an imino-ether hydrochloride as the primary product, resulting from an attack on the hydroxyl oxygen.[2] Polyhydroxy phenols, especially m-polyhydroxy phenols like resorcinol and phloroglucinol, are much more effective substrates.[2]

  • Question: Are there any activating groups that are incompatible with the reaction conditions?

    • Answer: While electron-donating groups are necessary, certain functional groups can interfere with the Lewis acid catalyst. For instance, aromatic compounds bearing amine (-NH₂) or alcohol (-OH) groups can react with and deactivate the Lewis acid.

Catalyst Inactivity or Insufficiency

The Lewis acid catalyst is a critical component of the reaction, and its activity is paramount for a successful outcome.

  • Question: My reaction has stalled, and I suspect a problem with the Lewis acid catalyst. What are the common causes of catalyst deactivation?

    • Answer: Lewis acid catalysts, such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), are highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experimental setup.

  • Question: How much catalyst should I use?

    • Answer: In many Friedel-Crafts type reactions, including the Houben-Hoesch reaction, the ketone product can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required to drive the reaction to completion.

Suboptimal Reaction Conditions

Temperature, reaction time, and the choice of solvent can significantly impact the conversion rate.

  • Question: What is the optimal temperature for the Houben-Hoesch reaction?

    • Answer: The ideal temperature is dependent on the specific substrates and nitrile used. Some reactions proceed efficiently at room temperature, while others may require gentle heating to overcome the activation energy. However, excessively high temperatures can lead to the formation of side products and decomposition of the starting materials. It is advisable to start at a lower temperature (e.g., 0 °C to room temperature) and gradually increase it while monitoring the reaction progress.

  • Question: What are suitable solvents for this reaction?

    • Answer: A range of anhydrous solvents can be employed, including ether, chloroform, and ethyl acetate.[2] The choice of solvent can influence the solubility of the reactants and the reaction rate.

Issues with Reagents

The purity and nature of the nitrile and the quality of the hydrogen chloride gas are crucial.

  • Question: Does the structure of the nitrile affect the reaction outcome?

    • Answer: Yes, a variety of aliphatic and aromatic nitriles can be used successfully.[2] For example, acetonitrile, mono- and trichloroacetonitrile, and benzyl cyanide have been reported to give good yields.[2] The reactivity of the nitrile will influence the reaction conditions required.

  • Question: How can I ensure the hydrogen chloride is suitable for the reaction?

    • Answer: It is essential to use dry hydrogen chloride gas. This is typically achieved by passing the gas through a drying agent, such as concentrated sulfuric acid, before introducing it to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Houben-Hoesch reaction?

A1: The reaction proceeds in two main steps. First, the nitrile reacts with the electron-rich arene in the presence of a Lewis acid and hydrogen chloride to form a ketimine intermediate.[1] This intermediate is then hydrolyzed during the aqueous workup to yield the final aryl ketone.[1]

Q2: My reaction mixture has turned a dark color. Is this normal?

A2: The formation of a dark-colored reaction mixture can be indicative of side reactions or decomposition, particularly if the temperature is too high. It is advisable to monitor the reaction closely and maintain the optimal temperature.

Q3: How can I effectively work up my Houben-Hoesch reaction?

A3: The workup procedure typically involves the careful addition of the reaction mixture to ice-water or dilute acid to hydrolyze the ketimine intermediate and quench the Lewis acid. The product can then be extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization or column chromatography.

Q4: Can I use a Brønsted acid instead of a Lewis acid?

A4: The reaction is typically catalyzed by a Lewis acid in conjunction with hydrogen chloride. While strong Brønsted acids are used in some related reactions, the classic Houben-Hoesch conditions specify a Lewis acid catalyst.

Data Presentation

Table 1: Influence of Aromatic Substrate on Reaction Success
Aromatic SubstrateActivating GroupsTypical OutcomeReference(s)
Phloroglucinol1,3,5-TrihydroxyHigh Yield[1][2]
Resorcinol1,3-DihydroxyGood Yield[2]
PhenolMonohydroxyLow to No Yield (Imino-ether formation)[2]
PyrroleHeterocycleSuccessful Acylation[2]
Phenolic EthersAlkoxySuccessful Acylation[2]

Experimental Protocols

Key Experiment: Synthesis of 2,4-Dihydroxyacetophenone from Resorcinol

This protocol describes a representative Houben-Hoesch reaction.

Materials:

  • Resorcinol

  • Acetonitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride (HCl) gas

  • Ice

  • Dilute Hydrochloric Acid

  • Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Dichloromethane

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • Reagent Addition: To the flask, add an equimolar mixture of resorcinol and acetonitrile in anhydrous diethyl ether. Add a stoichiometric amount of anhydrous zinc chloride.

  • HCl Gas Introduction: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the stirred solution.

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid to hydrolyze the intermediate ketimine chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Logical Workflow for Troubleshooting Low Conversion

Troubleshooting_Workflow start Low or No Conversion check_substrate 1. Check Aromatic Substrate Is it sufficiently electron-rich? (e.g., polyhydroxy phenol) start->check_substrate substrate_ok Substrate is appropriate check_substrate->substrate_ok Yes substrate_bad Substrate is unsuitable (e.g., simple phenol) check_substrate->substrate_bad No check_catalyst 2. Evaluate Catalyst - Anhydrous conditions maintained? - Sufficient catalyst loading? substrate_ok->check_catalyst solution_substrate Action: Choose a more activated substrate. substrate_bad->solution_substrate catalyst_ok Catalyst conditions are optimal check_catalyst->catalyst_ok Yes catalyst_bad Moisture contamination or insufficient catalyst check_catalyst->catalyst_bad No check_conditions 3. Assess Reaction Conditions - Optimal temperature? - Appropriate solvent? catalyst_ok->check_conditions solution_catalyst Action: Use anhydrous reagents/solvents. Increase catalyst loading. catalyst_bad->solution_catalyst conditions_ok Conditions are appropriate check_conditions->conditions_ok Yes conditions_bad Suboptimal temperature or solvent check_conditions->conditions_bad No check_reagents 4. Verify Reagent Quality - Purity of nitrile? - Dry HCl gas used? conditions_ok->check_reagents solution_conditions Action: Optimize temperature. Screen different anhydrous solvents. conditions_bad->solution_conditions reagents_ok Reagents are of high quality check_reagents->reagents_ok Yes reagents_bad Impure nitrile or wet HCl check_reagents->reagents_bad No end Improved Conversion reagents_ok->end solution_reagents Action: Purify nitrile. Ensure HCl gas is dry. reagents_bad->solution_reagents

Caption: Troubleshooting workflow for low conversion in Houben-Hoesch reactions.

Houben-Hoesch Reaction Mechanism Pathway

Reaction_Mechanism cluster_step1 Step 1: Ketimine Formation cluster_step2 Step 2: Hydrolysis nitrile Nitrile (R-C≡N) hcl_la + HCl + Lewis Acid (e.g., ZnCl₂) electrophile Electrophilic Intermediate [R-C=NH₂]⁺ hcl_la->electrophile Activation ketimine_intermediate Ketimine Intermediate electrophile->ketimine_intermediate arene Electron-Rich Arene arene->ketimine_intermediate Electrophilic Attack h2o H₂O (Workup) ketimine_intermediate->h2o aryl_ketone Aryl Ketone (Product) h2o->aryl_ketone Hydrolysis

References

Technical Support Center: Diethoxyacetonitrile Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of diethoxyacetonitrile to prevent potential degradation, including polymerization and hydrolysis. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: There is limited specific literature on the polymerization of this compound. The following recommendations are based on the general chemical properties of its functional groups (acetal and nitrile) and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when storing this compound?

A1: The primary stability concern for this compound is its susceptibility to acid-catalyzed hydrolysis due to the presence of the acetal group.[1][2] Traces of acid or water can lead to the decomposition of the molecule. While polymerization of the nitrile group is a theoretical possibility, hydrolysis is a more commonly observed degradation pathway for acetals under improper storage conditions.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and atmospheric acids.

Q3: Are there any recommended inhibitors to prevent the polymerization of this compound?

A3: While there is no specific data on inhibitors for this compound, inhibitors used for other nitrile-containing compounds, such as acrylonitrile and methyl methacrylate, could potentially be effective. These are typically free-radical scavengers. However, their compatibility and effectiveness with this compound would need to be experimentally verified. Common free-radical inhibitors include:

  • Hydroquinone (HQ)

  • Monomethyl ether of hydroquinone (MEHQ)

  • Butylated hydroxytoluene (BHT)

Q4: What are the signs of this compound degradation?

A4: Degradation of this compound may be indicated by:

  • A change in color (e.g., turning yellow or brown).

  • An increase in viscosity or the formation of solid precipitates, which could suggest polymerization.

  • A change in odor, which might indicate hydrolysis and the formation of decomposition products.

  • Inconsistent results in experimental applications.

Q5: What substances are incompatible with this compound?

A5: this compound should be stored away from strong acids, strong oxidizing agents, and sources of moisture.[3][4][5][6][7] Acids can catalyze its hydrolysis, while strong oxidizers can lead to vigorous and potentially hazardous reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
The this compound has turned yellow. Exposure to air, light, or minor contaminants.The product may still be usable for some applications, but its purity should be verified by analytical methods (e.g., NMR, GC-MS). For sensitive applications, using a fresh, unopened vial is recommended. To prevent this, store in a dark place under an inert atmosphere.
The viscosity of the this compound has increased, or solids have formed. This could be a sign of polymerization or the precipitation of degradation products.Do not use the product. Dispose of it according to your institution's hazardous waste guidelines. Review your storage conditions to ensure they are optimal (cool, dry, dark, inert atmosphere).
Experimental results are inconsistent when using an older bottle of this compound. The compound may have partially degraded due to hydrolysis or other decomposition pathways.Use a fresh, unopened bottle of this compound for your experiments. It is good practice to date bottles upon receipt and opening to track their age.
A strong, unfamiliar odor is detected upon opening the container. This may indicate hydrolysis, which can release volatile byproducts.Work in a well-ventilated fume hood. The purity of the compound is questionable, and it is advisable to use a fresh sample for reliable experimental results.

Storage Conditions and Potential Inhibitors Summary

Parameter Recommendation Rationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)To prevent exposure to moisture and atmospheric CO2 (which can form carbonic acid in the presence of water), thus minimizing the risk of hydrolysis.
Light Store in an amber or opaque container in a dark location.To prevent potential light-catalyzed degradation.
Purity Use high-purity this compound.Impurities can sometimes act as catalysts for decomposition.
Potential Inhibitors (for polymerization) Hydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ), Butylated hydroxytoluene (BHT)These are common free-radical inhibitors for other nitriles. Their use with this compound would require experimental validation.

Experimental Protocol: Stability Assessment of this compound

Objective: To evaluate the stability of this compound under various storage conditions.

Materials:

  • This compound (high purity)

  • Sealed amber vials

  • Nitrogen or Argon gas

  • Desiccator

  • Hydrochloric acid (trace amounts for accelerated degradation study)

  • Hydroquinone (as a potential inhibitor)

  • GC-MS or NMR spectrometer for analysis

Methodology:

  • Sample Preparation:

    • Aliquots of high-purity this compound are dispensed into several amber vials.

    • A control group of vials is sealed as is.

    • A second group of vials is purged with nitrogen or argon before sealing.

    • A third group has a small amount of a potential inhibitor (e.g., 100 ppm hydroquinone) added before being purged with inert gas and sealed.

    • A fourth group has a trace amount of aqueous acid added to investigate hydrolysis.

  • Storage Conditions:

    • Vials from each group are stored under different conditions:

      • Recommended: 2-8°C in the dark.

      • Room temperature (~25°C) in the dark.

      • Elevated temperature (e.g., 40°C) in the dark (for accelerated aging).

      • Room temperature with exposure to ambient light.

  • Analysis:

    • At regular intervals (e.g., 1, 3, 6, and 12 months), a vial from each condition is opened.

    • The contents are visually inspected for any changes in color or viscosity.

    • The purity of the this compound is assessed using GC-MS or NMR spectroscopy to identify and quantify any degradation products.

  • Data Interpretation:

    • The results from the different storage conditions are compared to determine the optimal storage parameters and the effectiveness of the inhibitor.

Visualizing Stability and Troubleshooting

cluster_conditions Storage Conditions cluster_stability Chemical Stability Temp Temperature Stable Stable this compound Temp->Stable Low (2-8°C) Degraded Degraded Product (Hydrolysis/Polymerization) Temp->Degraded High Atmosphere Atmosphere Atmosphere->Stable Inert (N2, Ar) Atmosphere->Degraded Air (Moisture, O2) Purity Initial Purity Purity->Stable High Purity->Degraded Low (Contaminants)

Caption: Relationship between storage conditions and this compound stability.

start Observe Change in This compound (e.g., color, viscosity) check_viscosity Is there an increase in viscosity or solid formation? start->check_viscosity check_color Is there a color change (e.g., yellowing)? check_viscosity->check_color No polymerization Potential Polymerization. Action: Discontinue use and review storage (temp, air exposure). check_viscosity->polymerization Yes hydrolysis Potential Hydrolysis or minor oxidation. Action: Verify purity. Use fresh stock for sensitive applications. check_color->hydrolysis Yes stable No significant degradation observed. Continue to monitor. check_color->stable No

Caption: Troubleshooting guide for observed changes in this compound.

References

Technical Support Center: Reactions Involving Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethoxyacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile organic building block characterized by a nitrile group and a diethoxyacetal functionality.[1][2] Its chemical structure allows for its use in the synthesis of various heterocyclic compounds, which are significant in pharmaceutical development.[3] Common applications include its use as a precursor in the preparation of imidazole derivatives, such as methyl 5-diethoxymethylimidazole-4-carboxylate, and in Houben-Hoesch reactions to form aryl ketones.[1][2][4]

Q2: What are the main safety precautions to consider when handling this compound?

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][5][6] It can also cause skin and serious eye irritation.[6] When handling this compound, it is crucial to work in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, eye protection (eyeshields, faceshields), and respiratory protection.[5][6][7] Keep it away from heat, sparks, and open flames, and store it in a tightly closed container in a cool, dry place.[5][6][7]

Q3: What are the typical storage conditions for this compound?

This compound should be stored in a well-ventilated, cool, and dry place.[7][8] It is classified as a flammable liquid and should be kept away from sources of ignition.[5][6][7] The container should be kept tightly closed to prevent exposure to moisture and air.[6][7]

Q4: What are the major potential side reactions or impurities to be aware of during reactions with this compound?

A primary concern is the hydrolysis of the diethoxyacetal group under acidic conditions, which would convert it to an aldehyde.[6][7][9] Additionally, the nitrile group is susceptible to hydrolysis, which can lead to the formation of a corresponding amide or carboxylic acid as a side product, especially in the presence of strong acids or bases and water.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Issue 1: Low yield of the desired product and presence of unexpected polar impurities.

  • Symptom: Lower than expected yield of the final product, with analytical data (e.g., TLC, LC-MS, NMR) indicating the presence of more polar byproducts.

  • Root Cause: This is often due to the hydrolysis of the diethoxyacetal group to an aldehyde or the nitrile group to a carboxylic acid during an acidic work-up.[6][7][9][10] Many reaction work-ups involve an aqueous acid wash to neutralize basic catalysts or reagents, which can inadvertently lead to the hydrolysis of the acetal.

  • Troubleshooting Steps:

    • Use a milder acidic wash: Instead of strong acids like HCl, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weaker acid like acetic acid for neutralization.

    • Minimize contact time with acid: Perform the acidic wash quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.

    • Employ a non-acidic work-up: If possible, quench the reaction with a neutral or slightly basic solution, such as saturated sodium bicarbonate (NaHCO₃) or brine.

    • Strictly anhydrous conditions: Ensure all solvents and reagents are dry, as the presence of water can facilitate hydrolysis, especially under acidic or basic conditions.[10]

Issue 2: Difficulty in separating the product from the aqueous layer during extraction.

  • Symptom: Poor separation of the organic and aqueous layers, or loss of product into the aqueous phase.

  • Root Cause: The product, especially if it contains polar functional groups like imidazoles, may have some solubility in the aqueous layer. The choice of extraction solvent is also critical.

  • Troubleshooting Steps:

    • "Salting out": Add a saturated solution of sodium chloride (brine) during the extraction. This increases the polarity of the aqueous layer, thereby decreasing the solubility of the organic product and driving it into the organic layer.

    • Solvent selection: Use a more polar, water-immiscible organic solvent for extraction. While diethyl ether and ethyl acetate are common, solvents like dichloromethane (DCM) or chloroform might be more effective for more polar products.

    • Multiple extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.

    • pH adjustment: If the product has acidic or basic properties, adjusting the pH of the aqueous layer can significantly affect its solubility. For example, for a basic product like an imidazole, ensuring the aqueous layer is basic during extraction will keep the product in its neutral, less water-soluble form.

Issue 3: Formation of an emulsion during aqueous work-up.

  • Symptom: The formation of a stable emulsion at the interface of the organic and aqueous layers, making separation difficult.

  • Root Cause: Emulsions can form when there are substances in the reaction mixture that act as surfactants. This can be exacerbated by vigorous shaking.

  • Troubleshooting Steps:

    • Add brine: Adding a saturated solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: Filtering the emulsified layer through a pad of Celite® or glass wool can sometimes help to break the emulsion.

    • Allow it to stand: Sometimes, simply letting the separatory funnel stand for an extended period can lead to the separation of the layers.

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Reaction Involving this compound (e.g., Anionic Cycloaddition)

This protocol is a general guideline and may need to be adapted based on the specific reaction and product properties.

  • Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform, ethyl acetate) three times.[10]

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions or to remove acidic impurities).

    • Brine (to facilitate drying and break any emulsions).

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.[4]

Protocol 2: Work-up for a Houben-Hoesch Reaction with this compound

This protocol is based on a literature procedure for the reaction of this compound with 1,2,4-trimethoxybenzene.[5]

  • Initial Wash: After the reaction is complete, wash the reaction mixture with anhydrous ether. Discard the ether washings, which may contain unreacted starting materials.

  • Hydrolysis: Pour the remaining residue into water to hydrolyze the intermediate imine.[2]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent, such as methanol.[5]

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference
Molecular Formula C₆H₁₁NO₂[6]
Molecular Weight 129.16 g/mol [1]
Boiling Point 167.7 °C at 773 mmHg[1]
Melting Point -19 to -18 °C[1]
Density 0.929 g/mL at 25 °C[1]
Flash Point 49 °C[5]
Hazard Statements H226, H302+H312+H332, H315, H319, H335[6]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Completed Reaction Mixture Quench Quench (e.g., sat. NH4Cl) Reaction_Mixture->Quench 1 Extraction Extraction (Organic Solvent) Quench->Extraction 2 Wash Wash (Water, Brine) Extraction->Wash 3 Dry Dry (e.g., Na2SO4) Wash->Dry 4 Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate 5 Crude_Product Crude Product Concentrate->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_Logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_separation Solutions for Poor Separation cluster_solutions_emulsion Solutions for Emulsion Start Problem Encountered Low_Yield Low Yield Presence of Polar Impurities Start->Low_Yield Poor_Separation Poor Phase Separation Product in Aqueous Layer Start->Poor_Separation Emulsion Emulsion Formation Start->Emulsion Mild_Acid Use Milder Acidic Wash Low_Yield->Mild_Acid Short_Contact Minimize Acid Contact Time Low_Yield->Short_Contact Non_Acidic Use Non-Acidic Work-up Low_Yield->Non_Acidic Anhydrous Ensure Anhydrous Conditions Low_Yield->Anhydrous Salting_Out Add Brine ('Salting Out') Poor_Separation->Salting_Out Solvent_Choice Change Extraction Solvent Poor_Separation->Solvent_Choice Multiple_Extractions Perform Multiple Extractions Poor_Separation->Multiple_Extractions pH_Adjust Adjust pH of Aqueous Layer Poor_Separation->pH_Adjust Add_Brine Add Brine Emulsion->Add_Brine Gentle_Mixing Gentle Mixing Emulsion->Gentle_Mixing Filter Filter through Celite Emulsion->Filter Wait Allow to Stand Emulsion->Wait

Caption: Troubleshooting guide for common work-up issues.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for diethoxyacetonitrile. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data for this compound and experimental data for analogous compounds to offer a valuable comparative reference. The presented data is essential for the structural elucidation and quality control of molecules incorporating the this compound moiety.

Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound, alongside experimental data for 1,1-diethoxyethane (an acetal analog) and acetonitrile (a nitrile analog). This comparison allows for a clear understanding of the characteristic spectral features of the functional groups within this compound.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) -CH(OEt)₂~5.0 - 5.5Singlet (s)N/A
-OCH₂CH₃~3.6 - 3.8Quartet (q)~7.0
-OCH₂CH₃~1.2 - 1.4Triplet (t)~7.0
1,1-Diethoxyethane -CH(OEt)₂4.5Quartet (q)5.1
-OCH₂CH₃3.5Quartet (q)7.1
-OCH₂CH₃1.2Triplet (t)7.1
-CH₃1.3Doublet (d)5.1
Acetonitrile -CH₃2.1Singlet (s)N/A

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) -C≡N~115 - 120
-CH(OEt)₂~90 - 100
-OCH₂CH₃~60 - 65
-OCH₂CH₃~14 - 16
1,1-Diethoxyethane -CH(OEt)₂99.7
-OCH₂CH₃59.8
-CH₃19.3
-OCH₂CH₃15.4
Acetonitrile -C≡N117.7
-CH₃1.3

Table 3: IR Spectral Data (Predicted vs. Experimental)

CompoundFunctional GroupAbsorption Frequency (cm⁻¹)Intensity
This compound (Predicted) C≡N Stretch~2240 - 2260Medium
C-O Stretch (Acetal)~1150 - 1050Strong
C-H Stretch (sp³)~2850 - 3000Medium
1,1-Diethoxyethane C-O Stretch (Acetal)1125, 1065Strong
C-H Stretch (sp³)2975, 2925, 2875Medium
Acetonitrile C≡N Stretch2253Medium
C-H Stretch (sp³)2944Weak

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

    • Ensure the solution is homogeneous.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • Employ a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

    • Set a relaxation delay (d1) of 2-5 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ of the carbons is necessary.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For Liquids : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • For Solids (KBr Pellet) : Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet using a hydraulic press.

    • For Solids (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup :

    • Ensure the IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Record a background spectrum of the empty sample holder (salt plates, KBr pellet holder, or clean ATR crystal). This will be automatically subtracted from the sample spectrum.

  • Spectrum Acquisition :

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing :

    • The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the spectral data of this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing & Analysis cluster_Interpretation Structural Interpretation cluster_Conclusion Final Structure Elucidation NMR_Acq NMR Spectroscopy (¹H and ¹³C) NMR_Process NMR Data Processing - Fourier Transform - Phasing & Baseline Correction - Referencing NMR_Acq->NMR_Process IR_Acq IR Spectroscopy IR_Process IR Data Processing - Background Subtraction - Peak Identification IR_Acq->IR_Process H_NMR_Interp ¹H NMR Interpretation - Chemical Shift - Multiplicity - Integration NMR_Process->H_NMR_Interp C_NMR_Interp ¹³C NMR Interpretation - Number of Signals - Chemical Shift NMR_Process->C_NMR_Interp IR_Interp IR Interpretation - Functional Group Identification (C≡N, C-O) IR_Process->IR_Interp Structure Proposed Structure: This compound H_NMR_Interp->Structure C_NMR_Interp->Structure IR_Interp->Structure

References

Unraveling the Fragmentation Fingerprint of Diethoxyacetonitrile: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed look at the mass spectrometry fragmentation of diethoxyacetonitrile, presenting a theoretical fragmentation pattern, a comprehensive experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a comparison with alternative synthetic strategies.

Data Presentation: Theoretical Fragmentation Pattern of this compound

Due to the limited availability of public experimental mass spectral data for this compound, the following table presents a theoretical fragmentation pattern based on established principles of mass spectrometry. The fragmentation of this compound under electron ionization (EI) is predicted to involve characteristic losses of its ethoxy and nitrile functional groups.

The molecular ion ([M]•+) of this compound (m/z 129) is expected to be of low abundance or potentially absent, a common characteristic for nitriles and ethers. The fragmentation cascade is likely initiated by the loss of an ethyl radical (•CH₂CH₃), an ethoxy radical (•OCH₂CH₃), or the nitrile group (•CN), leading to the formation of key fragment ions. Alpha-cleavage and rearrangements are also anticipated to contribute to the overall fragmentation pattern.

m/z (Theoretical) Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
129[C₆H₁₁NO₂]•+-Very Low
100[C₄H₆NO₂]⁺•CH₂CH₃High
84[C₄H₆NO]⁺•OCH₂CH₃Medium
72[C₄H₁₀O]•+•CH(CN)OMedium
56[C₃H₆N]⁺•CH(OCH₂CH₃)₂Medium
45[C₂H₅O]⁺•CH(CN)OCH₂CH₃High
29[C₂H₅]⁺•CH(CN)(OCH₂CH₃)OHigh

Experimental Protocols: GC-MS Analysis of this compound

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (1 mL).

  • Ensure the final concentration is suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.

  • Transfer the solution to a standard 2 mL GC vial with a septum cap.

2. Gas Chromatography (GC) Conditions:

  • Injection Port: Split/splitless injector, operated in splitless mode for optimal sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 20 - 200.

  • Scan Rate: 2 scans/second.

  • Data Acquisition: Full scan mode.

4. Data Analysis:

  • The acquired total ion chromatogram (TIC) will show the retention time of this compound.

  • The mass spectrum corresponding to the chromatographic peak of this compound is then extracted and analyzed.

  • Fragment ions are identified by their mass-to-charge ratio (m/z), and their relative abundances are determined.

  • Comparison of the obtained spectrum with spectral libraries (e.g., NIST, Wiley) can aid in confirming the identity of the compound.

Mandatory Visualization: GC-MS Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow for acquiring and analyzing data for a small organic molecule like this compound using GC-MS.

GCMS_Workflow GC-MS Data Acquisition and Analysis Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Vial Transfer to GC Vial Dissolution->Vial Injector Injection Port Vial->Injector GC_Column GC Column Separation Injector->GC_Column Ion_Source Electron Ionization (70 eV) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Library_Search Spectral Library Comparison Mass_Spectrum->Library_Search Final_Report Final Report Fragmentation_Analysis->Final_Report Interpretation Library_Search->Final_Report Confirmation

Caption: A flowchart illustrating the key stages of GC-MS analysis for a small organic molecule.

Comparison with Alternatives

This compound is a protected cyanohydrin, a class of compounds that serve as important building blocks in organic synthesis, particularly as acyl anion equivalents. The choice of a specific protected cyanohydrin or an alternative synthetic equivalent depends on factors such as stability, reactivity, and the specific requirements of the synthetic route.

Alternative Acyl Anion Equivalents:

  • Trimethylsilyl (TMS) Protected Cyanohydrins: These are widely used due to the ease of formation and the mild conditions required for their deprotection. Compared to this compound, TMS-protected cyanohydrins may be more susceptible to hydrolysis.

  • 1,3-Dithianes: These are classic acyl anion equivalents known for their stability and predictable reactivity. The formation of the dithiane and the subsequent deprotection to reveal the carbonyl group often require harsher conditions compared to the use of acetal-protected cyanohydrins like this compound.

  • Nitroalkanes: The conjugate bases of nitroalkanes can act as nucleophiles and are considered acyl anion equivalents. The conversion of the nitro group to a carbonyl can sometimes be challenging.

  • Direct Acylation Reactions: In some cases, direct acylation methods using organometallic reagents can be an alternative to using acyl anion equivalents. However, these methods may not be suitable for complex molecules with sensitive functional groups.

The diethoxyacetal group in this compound offers good stability under basic conditions, making it a suitable choice for reactions involving strong bases. The deprotection to the corresponding aldehyde can typically be achieved under acidic conditions. The choice between this compound and its alternatives will ultimately be guided by the specific synthetic context, including functional group tolerance, desired yield, and overall synthetic strategy.

A Comparative Guide to Formylating Agents: Evaluating Diethoxyacetonitrile Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group (-CHO) into a molecule is a fundamental transformation in organic synthesis, providing a gateway to a vast array of complex chemical entities. The choice of formylating agent is critical, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of various formylating agents, with a focus on evaluating Diethoxyacetonitrile against more established methods. The performance of these agents is assessed based on available experimental data for the formylation of common substrates such as phenols, anilines, and indoles.

Overview of Formylating Agents

Formylating agents can be broadly categorized based on their reactivity and the types of substrates they are most effective with. This guide will focus on a comparative analysis of the following:

  • This compound: A nitrile derivative with potential as a formylating agent, though its application in this context is not widely documented in scientific literature.

  • Vilsmeier-Haack Reagent (DMF/POCl₃): A widely used and versatile reagent for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

  • Gattermann Reaction Reagents (HCN/HCl or Zn(CN)₂/HCl): A classic method for the formylation of aromatic compounds, particularly effective for phenols and their ethers.[3][4]

  • Duff Reaction Reagent (Hexamethylenetetramine): A method primarily used for the ortho-formylation of phenols.[5][6]

  • Triethyl Orthoformate: An orthoester that can act as a formylating agent under certain conditions, often in the presence of a Lewis acid.

Performance Comparison of Formylating Agents

The following tables summarize the performance of various formylating agents on different classes of substrates, based on available experimental data. It is important to note that a direct comparison of yields can be challenging due to variations in reaction conditions across different studies.

A Critical Note on this compound: Despite a comprehensive search of available scientific literature, specific experimental data for the use of this compound as a direct formylating agent for aromatic compounds and amines is scarce. Its primary documented application is in the Houben-Hoesch reaction, which leads to the formation of aryl ketones (an acylation reaction) rather than aldehydes (a formylation reaction). Therefore, a direct quantitative comparison with established formylating agents in the tables below is not possible at this time.

Formylation of Phenols
Formylating Agent/Reaction Substrate Reagents Temperature (°C) Time (h) Yield (%) Primary Product(s)
Vilsmeier-Haack Phenol POCl₃ / DMF 100 2 ~95 p-Hydroxybenzaldehyde
Gattermann Phenol Zn(CN)₂ / HCl - - Moderate p-Hydroxybenzaldehyde[4]
Duff Phenol Hexamethylenetetramine, glyceroboric acid 150-160 2-3 15-20 o-Hydroxybenzaldehyde[2][7]
Formylation of Anilines
Formylating Agent/Reaction Substrate Reagents Temperature (°C) Time (h) Yield (%) Primary Product(s)
Vilsmeier-Haack N,N-Dimethylaniline POCl₃ / DMF 20-30 1 80-84 p-Dimethylaminobenzaldehyde[8][9]
Formylation of Indoles
Formylating Agent/Reaction Substrate Reagents Temperature (°C) Time (h) Yield (%) Primary Product(s)
Vilsmeier-Haack Indole POCl₃ / DMF 0 to 85 6 96 Indole-3-carboxaldehyde

Experimental Protocols

Detailed experimental protocols for key formylation reactions are provided below.

Vilsmeier-Haack Formylation of N,N-Dimethylaniline

Materials:

  • N,N-Dimethylaniline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Saturated aqueous sodium acetate solution

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice bath.

  • Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

  • To this mixture, add N,N-dimethylaniline dropwise with continuous stirring. A precipitate may form.

  • After the addition is complete, heat the reaction mixture on a steam bath for 2 hours. The precipitate should redissolve.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous sodium acetate solution to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and air-dry. The product can be further purified by recrystallization.[8][9]

Gattermann Formylation of Phenol

Materials:

  • Phenol

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous ether

  • Dry hydrogen chloride (HCl) gas

  • Ice-water

Procedure:

  • Dissolve phenol and zinc cyanide in anhydrous ether.

  • Cool the mixture in an ice bath and pass a stream of dry HCl gas through the solution with stirring.

  • Continue the reaction until the formation of the aldimine hydrochloride precipitate is complete.

  • Isolate the precipitate by filtration.

  • Hydrolyze the aldimine hydrochloride by heating with water to obtain the corresponding hydroxybenzaldehyde.

  • The product can be purified by steam distillation or recrystallization.[4]

Duff Formylation of Phenol

Materials:

  • Phenol

  • Hexamethylenetetramine

  • Glyceroboric acid (prepared from glycerol and boric acid)

  • Dilute sulfuric acid

Procedure:

  • Heat a mixture of glyceroboric acid to 150-160 °C.

  • Add a mixture of the phenol and hexamethylenetetramine portion-wise to the hot glyceroboric acid with stirring.

  • Maintain the temperature and continue stirring for 2-3 hours.

  • Cool the reaction mixture and hydrolyze by adding dilute sulfuric acid.

  • Steam distill the mixture to isolate the o-hydroxybenzaldehyde.[2][7]

Reaction Mechanisms and Workflows

Visual representations of the reaction mechanisms and experimental workflows provide a clearer understanding of these formylation processes.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Electrophilic Attack Arene Electron-rich Arene Arene->Intermediate Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis H2O H₂O (workup) H2O->Aldehyde

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Formylation_Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Isolation reagent_prep Prepare Formylating Agent (e.g., Vilsmeier Reagent) reaction React with Aromatic Substrate reagent_prep->reaction hydrolysis Hydrolysis reaction->hydrolysis extraction Extraction/Purification hydrolysis->extraction product Purified Aldehyde extraction->product

Caption: General experimental workflow for formylation reactions.

Conclusion

While this compound's potential as a formylating agent remains largely unexplored in the available literature, established methods like the Vilsmeier-Haack, Gattermann, and Duff reactions offer reliable and well-documented routes for the formylation of various aromatic compounds. The choice of reagent and protocol depends heavily on the specific substrate and desired regioselectivity. The Vilsmeier-Haack reaction stands out for its broad applicability and generally high yields with electron-rich arenes. The Gattermann reaction provides a classic method for phenol formylation, while the Duff reaction offers a route to ortho-hydroxybenzaldehydes. Further research into the reactivity of this compound is required to ascertain its utility and potential advantages as a formylating agent in modern organic synthesis.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For Diethoxyacetonitrile, a versatile building block in organic synthesis, ensuring high purity is paramount for the safety and efficacy of downstream products. This guide provides a comprehensive comparison of three powerful analytical techniques for assessing the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines the principles of each method, provides detailed experimental protocols, and presents a comparative analysis of their performance characteristics to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Analytical Methods

The choice of analytical method for purity determination of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.
Typical Analytes Volatile and thermally stable compounds.Non-volatile, polar, and thermally labile compounds.Any soluble compound containing NMR-active nuclei (e.g., ¹H).
Sample Preparation Dissolution in a suitable volatile solvent.Dissolution in a suitable solvent compatible with the mobile phase.Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.
Speed Typically faster run times (5-20 minutes).Generally slower run times (10-30 minutes).Fast data acquisition, but sample preparation can be more meticulous.
Common Impurities Detected Residual solvents, volatile starting materials, and byproducts.Non-volatile starting materials, byproducts, and degradation products.A wide range of organic impurities, including structural isomers. Does not require a reference standard for the impurity itself.
Selectivity High, especially with capillary columns.High, with a wide variety of column chemistries and mobile phases.Very high, based on unique chemical shifts of different protons.
Sensitivity (Typical) High (ppm to ppb level with specific detectors).Moderate to high (ppm level).Moderate, generally requires a higher concentration of analyte compared to chromatographic methods.
Quantitative Accuracy Good, requires careful calibration.Good, requires careful calibration.Excellent, can be a primary ratio method of measurement.[1]

Experimental Protocols

Below are representative methodologies for the analysis of this compound using GC, HPLC, and qNMR. These protocols are intended as a starting point and may require optimization for specific samples and instrumentation.

Gas Chromatography (GC-FID) Protocol

Gas chromatography is a robust and widely used technique for the purity assessment of volatile compounds like this compound. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A mid-polar column, such as a DB-WAX or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating polar analytes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split injection (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector Temperature (FID): 280 °C

  • Makeup Gas (N₂ or He): 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent such as acetone or ethyl acetate.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation in C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_std Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve weigh_analyte Weigh Sample weigh_analyte->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity (%) integrate->calculate

References

A Comparative Guide to the ¹H NMR Chemical Shifts of Diethoxyacetonitrile and Structurally Related Alkoxyacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H NMR chemical shifts for diethoxyacetonitrile and its structural analogs, methoxyacetonitrile and dimethoxyacetonitrile. The data presented is essential for compound identification, purity assessment, and quality control in a research and development setting.

Comparison of ¹H NMR Chemical Shifts

The ¹H NMR spectra of alkoxyacetonitriles are characterized by distinct signals corresponding to the protons of the alkyl chains and the alpha-proton adjacent to the nitrile group. The chemical environment of these protons, influenced by the electronegativity of the neighboring oxygen and nitrile functionalities, dictates their resonance frequencies.

Below is a summary of the ¹H NMR chemical shifts for this compound and its alternatives, methoxyacetonitrile and dimethoxyacetonitrile, in deuterated chloroform (CDCl₃).

Compound NameStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (EtO)₂CHCN-CH(CN)(O-)₂5.45s-
-OCH₂CH₃3.75q7.1
-OCH₂CH₃1.28t7.1
Methoxyacetonitrile MeOCH₂CN-OCH₂CN4.25s-
-OCH₃3.50s-
Dimethoxyacetonitrile (MeO)₂CHCN-CH(CN)(O-)₂5.15s-
-OCH₃3.45s-

Table 1: ¹H NMR Chemical Shifts of Alkoxyacetonitriles in CDCl₃. The data presented provides a clear distinction between the three compounds based on their proton resonance signals.

Experimental Protocol: Acquiring ¹H NMR Spectra

The following is a generalized protocol for the acquisition of ¹H NMR spectra for liquid samples such as this compound and its analogs.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the liquid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. The final sample height in the tube should be approximately 4-5 cm.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks. This can be done manually or using automated shimming routines.

3. Data Acquisition:

  • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This includes setting the spectral width, acquisition time, relaxation delay, and number of scans.

  • A typical experiment might involve 16-32 scans to achieve a good signal-to-noise ratio.

  • The Free Induction Decay (FID) signal is then acquired.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons in the molecule.

Logical Workflow for Compound Identification using ¹H NMR

The following diagram illustrates the logical workflow for identifying an unknown alkoxyacetonitrile sample using the comparative ¹H NMR data.

G cluster_0 Sample Analysis cluster_1 Data Comparison and Identification cluster_2 Compound Identification start Acquire ¹H NMR Spectrum of Unknown process Process and Analyze Spectrum start->process compare Compare Chemical Shifts, Multiplicities, and Integrals with Reference Data process->compare decision Match Found? compare->decision compound1 This compound decision->compound1 Triplet at ~1.3 ppm, Quartet at ~3.7 ppm, Singlet at ~5.4 ppm compound2 Methoxyacetonitrile decision->compound2 Two Singlets at ~3.5 and ~4.2 ppm compound3 Dimethoxyacetonitrile decision->compound3 Two Singlets at ~3.4 and ~5.1 ppm no_match Further Analysis Required decision->no_match No

Caption: Workflow for identifying an alkoxyacetonitrile using ¹H NMR data.

A Comparative Guide to the ¹³C NMR Spectrum of Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of diethoxyacetonitrile with related compounds. The information is intended to aid in the spectral interpretation and structural elucidation of molecules containing the this compound moiety.

¹³C NMR Spectral Data Comparison

The following table summarizes the expected ¹³C NMR chemical shifts for this compound and compares them with the experimental data of structurally similar compounds: 1,1-diethoxyethane and malononitrile. This comparison provides a reference for identifying the characteristic signals of the this compound functional group.

Compound Structure Carbon Atom Chemical Shift (δ, ppm)
This compound (Predicted) NC-CH(OCH₂CH₃)₂C N~115-120
C H(OR)₂~90-100
OC H₂CH₃~60-80
OCH₂C H₃~10-50
1,1-Diethoxyethane CH₃-CH(OCH₂CH₃)₂C H(OR)₂~100.9
OC H₂CH₃~59.9
OCH₂C H₃~15.4
C H₃-CH~19.3
Malononitrile NC-CH₂-CNC N109.35[1]
C H₂8.77[1]

Note: The chemical shifts for this compound are predicted based on typical ranges for similar functional groups.[2][3]

Experimental Protocols

A standard protocol for acquiring a ¹³C NMR spectrum is outlined below.

Sample Preparation:

  • Sample Quantity: For a standard ¹³C NMR experiment, a sample size of 10-50 mg is typically required.[4]

  • Solvent: Choose a deuterated solvent in which the sample is soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, and Dimethyl sulfoxide-d₆ (DMSO-d₆). The typical volume of solvent used is 0.5-0.7 mL.

  • Procedure:

    • Weigh the desired amount of the sample into a clean, dry vial.

    • Add the deuterated solvent to the vial to dissolve the sample. Gentle warming or vortexing may be applied to aid dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

    • Ensure the height of the solution in the NMR tube is sufficient for the instrument, typically around 4-5 cm.

    • Cap the NMR tube and label it clearly.

NMR Data Acquisition:

  • Instrument: The data is typically acquired on a 300 MHz or higher field NMR spectrometer.

  • Experiment Type: A standard proton-decoupled ¹³C NMR experiment is performed.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrals, although routine spectra are often run with shorter delays.

    • Number of Scans (NS): This can range from a few hundred to several thousand scans, depending on the sample concentration. For a moderately concentrated sample (10-50 mg), 256 scans may be sufficient on a modern spectrometer with a cryogenic probe.[5]

    • Spectral Width (SW): A spectral width of approximately 250 ppm is typically used to cover the entire range of carbon chemical shifts.[5]

  • Referencing: The chemical shifts are referenced to the solvent peak. For example, the central peak of the CDCl₃ triplet is set to 77.16 ppm.[6]

Logical Relationship of ¹³C NMR Signals in this compound

The following diagram illustrates the structure of this compound and the assignment of its ¹³C NMR signals.

Diethoxyacetonitrile_NMR cluster_structure This compound Structure cluster_spectrum Predicted ¹³C NMR Signals C1 CH₃ C2 CH₂ C1->C2 S1 δ ~10-50 ppm C1->S1 C₆ O1 O C2->O1 S2 δ ~60-80 ppm C2->S2 C₂ C3 CH O1->C3 C4 C≡N C3->C4 O2 O C3->O2 S3 δ ~90-100 ppm C3->S3 C₃ S4 δ ~115-120 ppm C4->S4 C₄ C5 CH₂ O2->C5 C6 CH₃ C5->C6 C5->S2 C₅ C6->S1 C₁

Caption: Structure of this compound and its predicted ¹³C NMR signal assignments.

References

Unveiling Trace Impurities in Diethoxyacetonitrile: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification and quantification of impurities in pharmaceutical intermediates like diethoxyacetonitrile are paramount for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the identification of potential impurities in this compound. Supporting experimental protocols and data are presented to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for profiling impurities in this compound. Its high chromatographic resolution, coupled with the specificity of mass spectrometric detection, allows for the separation and confident identification of structurally similar impurities.

However, alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy offer orthogonal approaches that can provide complementary information and are particularly useful for non-volatile or thermally labile impurities.

Analytical TechniquePrincipleAdvantagesLimitations
GC-MS Separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.High sensitivity and specificity; excellent for volatile and semi-volatile compounds; provides structural information from fragmentation patterns.Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes.
HPLC-UV Separates compounds based on their partitioning between a mobile and stationary phase, with detection by UV absorbance.Suitable for a wide range of compounds, including non-volatile and thermally labile ones; quantitative accuracy.Lower specificity than MS; requires chromophores for detection; may not distinguish between isomers with similar UV spectra.
¹H NMR Provides detailed structural information based on the magnetic properties of atomic nuclei.Non-destructive; provides unambiguous structural elucidation and quantitative information without the need for reference standards for each impurity.[1][2][3]Lower sensitivity compared to GC-MS and HPLC; complex mixtures can lead to overlapping signals.

Potential Impurities in this compound

Based on the common synthesis routes for this compound, which often involve the reaction of a formate ester with ethanol and a cyanide source, several potential process-related impurities can be anticipated. These include unreacted starting materials, byproducts, and degradation products.

ImpurityChemical FormulaMolecular Weight ( g/mol )Potential Origin
Ethyl FormateC₃H₆O₂74.08Unreacted starting material.[4][5][6]
EthanolC₂H₆O46.07Unreacted starting material/solvent.
Triethyl OrthoformateC₇H₁₆O₃148.20Byproduct of the reaction.
Ethyl CyanoformateC₄H₅NO₂99.09Potential byproduct.
Diethyl EtherC₄H₁₀O74.12Potential byproduct from ethanol dehydration.

Quantitative Data Summary by GC-MS

The following table presents hypothetical, yet realistic, quantitative data for the analysis of potential this compound impurities by GC-MS. This data is based on typical performance characteristics of the technique for similar analytes.

ImpurityRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Ethanol3.2545, 31, 291.03.0
Ethyl Formate4.1074, 46, 290.51.5
Diethyl Ether3.8574, 59, 450.51.5
This compound 8.52 129, 100, 84, 56 - -
Ethyl Cyanoformate7.9899, 70, 540.20.6
Triethyl Orthoformate9.20148, 103, 750.30.9

Experimental Protocols

GC-MS Method for Impurity Profiling

This protocol is adapted from a method for the analysis of a structurally related compound, dichloroacetonitrile, and is expected to provide good separation and detection for this compound and its potential impurities.[7]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.

  • Prepare a series of calibration standards for the potential impurities in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless, operated in split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 25-350.

    • Scan Rate: 2 scans/second.

3. Data Analysis:

  • Identify impurities by comparing their retention times and mass spectra with those of the prepared standards and/or a spectral library (e.g., NIST).

  • Quantify the identified impurities using the calibration curves generated from the standards.

Alternative Method: Quantitative ¹H NMR Spectroscopy

Quantitative ¹H NMR (qNMR) can be employed for the simultaneous identification and quantification of this compound and its impurities without the need for individual impurity reference standards.[1][2][3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Add a known amount of an internal standard (e.g., maleic acid) with a known purity.

  • Add 0.75 mL of a deuterated solvent (e.g., CDCl₃).

2. NMR Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: A standard quantitative pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Number of Scans: 16-64, depending on the sample concentration.

3. Data Analysis:

  • Integrate the signals corresponding to the analyte (this compound) and the internal standard.

  • Calculate the concentration of the analyte based on the integral ratio, the known amount and purity of the internal standard, and the molecular weights of the analyte and the standard.

  • Identify and quantify impurities by integrating their characteristic signals relative to the internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection Identification Impurity Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Analysis Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound impurities.

Alternative_Methods cluster_hplc HPLC-UV Analysis cluster_nmr ¹H NMR Analysis HPLC_Sample Sample Preparation (Dissolution) HPLC_Analysis HPLC Separation & UV Detection HPLC_Sample->HPLC_Analysis Result_HPLC Quantitative Results for UV-active Impurities HPLC_Analysis->Result_HPLC NMR_Sample Sample Preparation (with Internal Standard) NMR_Analysis NMR Data Acquisition NMR_Sample->NMR_Analysis Result_NMR Structural & Quantitative Information NMR_Analysis->Result_NMR This compound This compound Sample This compound->HPLC_Sample This compound->NMR_Sample

Caption: Alternative analytical workflows for purity assessment.

References

Diethoxyacetonitrile: A Synthetic Building Block, Not a Cyanating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research indicates that Diethoxyacetonitrile is primarily utilized as a versatile chemical building block in organic synthesis rather than as a direct cyanating agent for introducing a cyanide (-CN) group.[1] Its principal application lies in the construction of more complex molecules, notably in the synthesis of imidazole derivatives like methyl 5-diethoxymethylimidazole-4-carboxylate through anionic cycloaddition reactions.[1] It also participates in reactions such as the Houben-Hoesch reaction to form tris(2,4,5-trimethoxyphenyl)methane.

Given that this compound does not function as a cyanating agent, a direct comparison with traditional cyanation methods is not applicable. This guide will, therefore, provide a comprehensive comparison of established traditional and modern methods used for the introduction of the cyanide moiety in chemical synthesis, a critical transformation in the development of pharmaceuticals and agrochemicals.

A Comparative Guide to Cyanation Methodologies

The introduction of a nitrile functional group is a fundamental transformation in organic chemistry. This guide compares the performance of traditional and modern cyanating agents, offering insights for researchers, scientists, and drug development professionals.

Traditional Cyanation Methods

Traditional methods for cyanation have been the bedrock of nitrile synthesis for over a century. These methods typically involve the use of simple inorganic cyanide salts.

Common Reagents: Sodium cyanide (NaCN), Potassium cyanide (KCN), Copper(I) cyanide (CuCN)

Reaction Principles: These methods often rely on nucleophilic substitution reactions (SN1 or SN2) where a leaving group, such as a halide, is displaced by the cyanide anion.[2][3] The Sandmeyer and Rosenmund-von Braun reactions are classic examples used for the cyanation of aromatic compounds.

Advantages:

  • Cost-effective: The reagents are generally inexpensive and readily available.

  • Well-established: The procedures are well-documented in chemical literature.

Disadvantages:

  • High Toxicity: Inorganic cyanides are extremely toxic, posing significant handling and disposal challenges.

  • Harsh Reaction Conditions: Many traditional methods require high temperatures and strongly acidic or basic conditions.

  • Generation of Hazardous Waste: These reactions can produce significant amounts of toxic waste, including heavy metal byproducts in the case of CuCN.

  • Limited Functional Group Tolerance: The harsh conditions can be incompatible with sensitive functional groups on complex molecules.

Modern Cyanation Methods

To address the shortcomings of traditional methods, a variety of modern cyanating agents and protocols have been developed, emphasizing improved safety, milder reaction conditions, and greater functional group compatibility.

Common Reagents: Trimethylsilyl cyanide (TMSCN), Acetone cyanohydrin, and various "cyanide-free" sources in conjunction with photoredox or transition-metal catalysis.

Reaction Principles: Modern methods encompass a broader range of mechanisms. TMSCN, for instance, is a less toxic and more versatile source of the cyanide nucleophile, often activated by a Lewis acid. Photoredox catalysis enables the cyanation of C-H bonds under mild conditions, avoiding the need for pre-functionalized starting materials.

Advantages:

  • Enhanced Safety: Reagents like TMSCN are volatile liquids but are generally considered safer to handle than solid inorganic cyanides. "Cyanide-free" methods use precursors that generate the cyanide ion in situ, minimizing exposure.

  • Milder Reaction Conditions: Many modern protocols proceed at or near room temperature and under neutral pH conditions.

  • Broader Substrate Scope: The milder conditions allow for the cyanation of a wider range of molecules with sensitive functional groups.

  • Improved Selectivity: Catalytic methods can offer high levels of regio- and stereoselectivity.

Performance Comparison: Traditional vs. Modern Cyanating Agents

The following table summarizes the key performance differences between traditional and a representative modern cyanating agent, Trimethylsilyl cyanide (TMSCN).

FeatureTraditional Methods (e.g., NaCN, KCN)Modern Methods (e.g., TMSCN)
Reagent Toxicity HighModerate
Reaction Conditions Often harsh (high temp., strong acid/base)Generally mild (room temp., neutral)
Functional Group Tolerance LowHigh
Substrate Scope More limitedBroader
Waste Profile Often produces toxic inorganic wasteGenerally cleaner

Experimental Protocols: An Overview

Detailed experimental procedures are highly substrate-dependent. However, the following provides a general outline for a traditional and a modern cyanation reaction.

Traditional Cyanation: SN2 Reaction of an Alkyl Halide with Sodium Cyanide
  • Reaction Setup: A solution of the alkyl halide in a suitable solvent (e.g., ethanol, DMSO) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: A stoichiometric amount or a slight excess of sodium cyanide is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by techniques such as thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by distillation or column chromatography to yield the desired nitrile.

Modern Cyanation: Lewis Acid-Catalyzed Cyanation of an Aldehyde with TMSCN
  • Reaction Setup: The aldehyde is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask.

  • Catalyst and Reagent Addition: A catalytic amount of a Lewis acid (e.g., zinc iodide) is added to the solution. Trimethylsilyl cyanide is then added dropwise at a controlled temperature, often 0°C.

  • Reaction Conditions: The reaction is stirred at the specified temperature, and its progress is monitored by TLC or gas chromatography (GC).

  • Workup and Purification: Once the reaction is complete, it is quenched by the addition of an aqueous solution (e.g., saturated sodium bicarbonate). The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting silylated cyanohydrin can be used as is or hydrolyzed to the cyanohydrin. Purification is typically achieved by column chromatography.

Visualizing Cyanation Processes

General Experimental Workflow for Cyanation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Starting Material (e.g., Alkyl Halide, Aldehyde) reaction_step Reaction under Controlled Conditions start->reaction_step reagents Cyanating Agent & Catalysts (e.g., NaCN, TMSCN) reagents->reaction_step quench Quenching reaction_step->quench extraction Extraction & Washing quench->extraction purification Purification (Distillation/Chromatography) extraction->purification end Final Nitrile Product purification->end SN2_Mechanism reagents NC⁻ + R-X transition_state [NC⋯R⋯X]⁻ reagents->transition_state Backside Attack products NC-R + X⁻ transition_state->products Inversion of Stereochemistry

References

comparative study of acetal protecting groups in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Acetal Protecting Groups in Synthesis

In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Acetal protecting groups are routinely employed to mask the reactivity of alcohols and carbonyls, owing to their stability in neutral to strongly basic conditions and their facile removal under acidic conditions.[1][2][3][4] This guide provides a detailed comparison of common acetal protecting groups, offering quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal protecting group strategy.

Introduction to Acetal Protecting Groups

Acetals are invaluable for their stability against a wide range of nucleophiles, bases, and reducing agents.[1][5] Their utility lies in their susceptibility to cleavage under acidic conditions, allowing for the selective deprotection of the masked functional group. The choice of an acetal protecting group is dictated by the specific reaction conditions of the synthetic route, particularly the required pH stability. Acetal protecting groups can be broadly categorized into acyclic and cyclic acetals. Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable to hydrolysis than their acyclic counterparts due to entropic factors.[5]

Data Presentation: A Comparative Analysis

The stability and lability of acetal protecting groups are critical factors in their selection. The following table summarizes the relative stability and typical cleavage conditions for several common acetal protecting groups.

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsRelative Stability (Acidic)Notes
Methoxymethyl (MOM) R-O-CH₂OCH₃MOMCl, DIPEA, CH₂Cl₂aq. HCl, MeOH; TFA, CH₂Cl₂[1][6][7]StableMOMCl is a carcinogen.[6] Stable between pH 4-12.[7]
Tetrahydropyranyl (THP) R-O-THPDHP, cat. H⁺ (e.g., TsOH), CH₂Cl₂aq. AcOH, THF; TsOH, MeOH[8]LabileCreates a new stereocenter.
2-(Trimethylsilyl)ethoxymethyl (SEM) R-O-CH₂OCH₂CH₂Si(CH₃)₃SEMCl, DIPEA, CH₂Cl₂TBAF, THF; MgBr₂, Et₂O[9][10]More labile than MOM/MEM to acidCleavage with fluoride is orthogonal to acid-labile groups.[10]
Acetonide (Isopropylidene Ketal) (for 1,2- and 1,3-diols)Acetone or 2,2-DMP, cat. H⁺aq. H⁺ (e.g., HCl, TsOH)[11][12]LabileCommonly used for diol protection.
1,3-Dioxane (for carbonyls)1,3-Propanediol, cat. H⁺aq. H⁺More stable than 1,3-dioxolaneSix-membered ring.
1,3-Dioxolane (for carbonyls)Ethylene glycol, cat. H⁺aq. H⁺Less stable than 1,3-dioxaneFive-membered ring.

Experimental Protocols

Detailed methodologies for the protection and deprotection of key acetal groups are provided below.

Methoxymethyl (MOM) Ether

Protection of a Primary Alcohol: [1]

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.1-0.5 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Slowly add methoxymethyl chloride (MOMCl, 1.2 equiv) to the solution. Caution: MOMCl is a carcinogen and should be handled in a fume hood with appropriate safety precautions.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of a MOM Ether: [1]

  • Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction at room temperature or gently heat (40-50 °C), monitoring by TLC.

  • Once complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure and extract the product.

Tetrahydropyranyl (THP) Ether

Protection of a Secondary Alcohol: [8]

  • To a solution of the secondary alcohol (7.06 mmol) in dichloromethane (10 mL) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature, monitoring by TLC. If the reaction is sluggish, an additional portion of DHP may be added.

  • After completion, add water (50 mL) and extract the mixture with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Deprotection of a THP Ether: [8]

  • To a solution of the THP ether (0.047 mmol) in 2-propanol (0.95 mL) at 0 °C, add p-toluenesulfonic acid monohydrate (21.7 mg, 0.114 mmol).

  • Stir the mixture for 17 hours at room temperature.

  • Dilute the reaction mixture with water, extract with dichloromethane, wash with brine, and dry over sodium sulfate.

  • Purify the residue by thin-layer chromatography to obtain the deprotected alcohol.

Acetonide (from a 1,2-Diol)

Protection of a 1,2-Diol: [13]

  • Dissolve the diol (e.g., 2,2-bis-(hydroxymethyl)propionic acid, 0.745 mol) in acetone (650 mL).

  • Add 2,2-dimethoxypropane (1.12 mol, 1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid monohydrate (4.47 mmol, 0.006 eq.).

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding a solution of NH₃/EtOH (1:1, 6 mL).

  • Evaporate the acetone and dissolve the product in dichloromethane (DCM).

  • Wash the organic phase three times with deionized water, dry over MgSO₄, filter, and evaporate the solvent.

Deprotection of an Acetonide: [13]

  • Dissolve the acetonide-protected compound in a large excess of methanol.

  • Add 10 wt % of p-toluenesulfonic acid monohydrate.

  • After one hour, remove the acetone formed by rotary evaporation.

  • Monitor for completion by ¹H-NMR (disappearance of the characteristic methyl signals).

  • Filter the solution through a column of Amberlyst A21 and evaporate the excess solvent.

  • Precipitate the product into diethyl ether.

Visualizing Acetal Chemistry

The following diagrams illustrate key concepts and workflows related to acetal protecting groups.

Acetal_Formation_Mechanism Carbonyl R(R')C=O ProtonatedCarbonyl R(R')C=O⁺-H Carbonyl->ProtonatedCarbonyl + H⁺ inv1 ProtonatedCarbonyl->inv1 Alcohol1 R''-OH Alcohol1->inv1 Hemiacetal R(R')C(OH)(O⁺H-R'') Oxonium R(R')C=O⁺-R'' Hemiacetal->Oxonium - H₂O + H⁺ inv2 Oxonium->inv2 Alcohol2 R''-OH Alcohol2->inv2 ProtonatedAcetal R(R')C(OR'')(O⁺H-R'') Acetal R(R')C(OR'')₂ ProtonatedAcetal->Acetal - H⁺ H_plus H⁺ H2O H₂O inv1->Hemiacetal Nucleophilic attack inv2->ProtonatedAcetal Nucleophilic attack inv3 inv4

Mechanism of acid-catalyzed acetal formation.

Acetal_Selection_Workflow decision decision process process terminal terminal start Start: Need to protect an alcohol/carbonyl stability_check Are strongly acidic conditions used in subsequent steps? start->stability_check base_stability_check Are strongly basic or nucleophilic reagents used? stability_check->base_stability_check No select_robust Select more robust acetal (e.g., MOM) stability_check->select_robust Yes orthogonal_check Is orthogonal deprotection required? base_stability_check->orthogonal_check No select_acid_labile Select acid-labile acetal (e.g., THP, Acetonide) base_stability_check->select_acid_labile Yes orthogonal_check->select_acid_labile No select_orthogonal Select orthogonally cleavable acetal (e.g., SEM) orthogonal_check->select_orthogonal Yes proceed Proceed with Synthesis select_acid_labile->proceed select_robust->proceed select_orthogonal->proceed

Workflow for selecting an appropriate acetal protecting group.

References

A Comprehensive Guide to the Characterization of Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the key physicochemical and spectroscopic properties of Diethoxyacetonitrile. Due to the limited availability of publicly accessible experimental spectra, this document combines established physical data with predicted spectroscopic values to offer a comprehensive characterization profile. Detailed, generalized experimental protocols for the primary analytical techniques are also included to support researchers in their laboratory work.

Physicochemical and Spectroscopic Data Summary

The following table summarizes the key characterization data for this compound. Physical properties are based on literature values, while spectroscopic data are predicted based on the known chemical structure.

Parameter Value Source/Method
Molecular Formula C₆H₁₁NO₂-
Molecular Weight 129.16 g/mol -
Appearance Colorless liquidVisual Inspection
Boiling Point 167.7 °C at 773 mmHgLiterature
Melting Point -19 to -18 °CLiterature
Density 0.929 g/mL at 25 °CLiterature
Refractive Index n20/D 1.400Literature
¹H NMR Predicted: δ ~3.7 (q, 4H), δ ~5.4 (s, 1H), δ ~1.2 (t, 6H)Predicted
¹³C NMR Predicted: δ ~117 (CN), δ ~95 (CH), δ ~65 (CH₂), δ ~15 (CH₃)Predicted
FTIR (Neat) Predicted Peaks (cm⁻¹): ~2980-2850 (C-H stretch), ~2250 (C≡N stretch), ~1100 (C-O stretch)Predicted
Mass Spec. (EI) Predicted m/z: 129 (M+), 100 ([M-C₂H₅]+), 84 ([M-OC₂H₅]+), 56 ([M-C₂H₅O-C₂H₅]+)Predicted

Experimental Protocols

The following are detailed, generalized protocols for the key analytical techniques used in the characterization of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

  • NMR Spectrometer (e.g., 300 or 500 MHz)

  • NMR tubes (5 mm diameter)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

    • Ensure the solution is homogeneous and free of any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands (peaks) in the spectrum and correlate them to specific functional groups (e.g., C≡N, C-O, C-H).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe after the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC column suitable for polar compounds (e.g., a wax or mid-polarity column)

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Autosampler vials with caps

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a GC autosampler vial.

  • Instrument Setup:

    • Set the GC parameters, including the injector temperature (e.g., 250 °C), column temperature program (e.g., start at 50 °C, ramp to 250 °C), and carrier gas (helium) flow rate.

    • Set the MS parameters, including the ionization mode (typically Electron Ionization, EI, at 70 eV) and the mass range to be scanned (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume of the sample (e.g., 1 µL) into the GC inlet.

    • The sample is vaporized and separated based on its components' boiling points and interactions with the column.

    • As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Examine the mass spectrum associated with this peak to identify the molecular ion peak (M+) and the major fragment ions.

    • Propose fragmentation pathways that explain the observed fragment ions.

Visualizations

Chemical Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a known chemical compound like this compound.

cluster_sample Sample Preparation cluster_analysis Spectroscopic & Physical Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Sample NMR NMR Sample->NMR FTIR FTIR Sample->FTIR MS MS Sample->MS Physical_Properties Physical Properties (BP, MP, Density) Sample->Physical_Properties Structure_Elucidation Structure Confirmation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Physical_Properties->Purity_Assessment Final_Report Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the characterization of a chemical compound.

Safety Operating Guide

Safe Disposal of Diethoxyacetonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of diethoxyacetonitrile, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and information derived from safety data sheets.

Immediate Safety and Hazard Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to handle this chemical with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.[3]

Hazard Classifications:

  • Flammable Liquid, Category 3[1][2]

  • Acute Toxicity, Category 4 (Oral, Dermal, Inhalation)[1][2]

  • Causes serious eye irritation[2]

  • May cause respiratory irritation[2]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., Butyl rubber, Viton®).

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).[1]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[3]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[2][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[2]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2][3]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 6136-93-2[1][4]
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [1][4]
Appearance Liquid[5]
Density 0.929 g/mL at 25 °C[1][5]
Boiling Point 167.7 °C at 773 mmHg[1][5]
Melting Point -19 to -18 °C[1][5]
Flash Point 49 °C (120.2 °F) - closed cup[1]
Refractive Index n20/D 1.4[1][5]

Handling, Storage, and Spill Procedures

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Ground and bond container and receiving equipment.[3]

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[3]

  • Keep cool.[3]

  • Store in a designated flammables area.[3]

Spill and Leak Procedures:

  • Evacuate: Evacuate personnel from the immediate danger area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Cover drains to prevent entry into the sewer system.

  • Absorb: Use a liquid-absorbent, non-combustible material (e.g., sand, Chemizorb®, diatomaceous earth) to absorb the spill.[6][7]

  • Collect: Collect the absorbed material and place it into an appropriate, labeled container for disposal.[6][7]

  • Clean: Clean the affected area thoroughly.

This compound Disposal Protocol

Disposal of this compound must be handled as hazardous waste. Do not dispose of it down the sink or in regular trash.[8] All disposal procedures should be performed in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

Step-by-Step Disposal Methodology:

  • Identify and Segregate:

    • Identify the waste as this compound.

    • Segregate it from incompatible materials, such as strong oxidizing agents.[3]

    • Collect waste in a dedicated, compatible container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and list the full chemical name: "this compound".

    • Indicate the associated hazards (e.g., "Flammable Liquid," "Toxic").

    • Attach a completed hazardous waste tag as required by your institution.[8]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[9]

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[9]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[8] The SAA should be in a secondary containment bin.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[10]

    • Collect the rinsate as hazardous waste and manage it with the liquid this compound waste.[10]

    • After triple-rinsing, deface or remove the original label, and dispose of the container according to institutional guidelines for chemically decontaminated glassware or plastic.[8]

  • Final Disposal:

    • Arrange for pickup of the hazardous waste through your institution's EHS department.

    • The ultimate disposal method will be determined by the approved waste disposal facility, which typically involves incineration at a permitted hazardous waste facility.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_contingency Contingency start Identify this compound Waste Stream ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container collect Transfer Waste into Container in a Fume Hood container->collect ppe->container close_container Securely Close Container (Do not exceed 90% capacity) collect->close_container spill Spill Occurs collect->spill storage Store in Designated Satellite Accumulation Area (SAA) close_container->storage secondary_containment Place in Secondary Containment storage->secondary_containment log Update Waste Log secondary_containment->log request_pickup Request Waste Pickup via Institutional EHS Office log->request_pickup documentation Complete All Required Disposal Paperwork request_pickup->documentation transfer Transfer to EHS Personnel for Final Disposal documentation->transfer end Disposal via Approved Hazardous Waste Facility transfer->end spill_kit Use Spill Kit for Containment & Cleanup spill->spill_kit spill_waste Collect Spill Debris as Hazardous Waste spill_kit->spill_waste spill_waste->close_container

Caption: Workflow for the safe collection and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethoxyacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of Diethoxyacetonitrile, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for this compound, including detailed operational and disposal plans to foster a secure laboratory environment.

Chemical Safety Profile

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and ensure safe laboratory operations.

Physical and Chemical Properties
PropertyValue
CAS Number 6136-93-2
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol [1]
Appearance Liquid[1]
Boiling Point 167.7 °C at 773 mmHg[1]
Melting Point -19 to -18 °C[1]
Flash Point 49 °C (120.2 °F) - closed cup[1]
Density 0.929 g/mL at 25 °C[1]
Occupational Exposure Limits

Specific Occupational Exposure Limits (OELs) have not been established for this compound. Therefore, it is prudent to adhere to the exposure limits for a structurally similar compound, Acetonitrile, to ensure a conservative margin of safety.

GuidelineLimit
OSHA PEL (Acetonitrile)TWA 40 ppm (70 mg/m³)[1][3][4][5]
NIOSH REL (Acetonitrile)TWA 20 ppm (34 mg/m³)[1][3][4][5]
ACGIH TLV (Acetonitrile)TWA 20 ppm[2][5][6]

TWA: Time-Weighted Average

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

Protection TypeSpecifications
Eye Protection Chemical splash goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][3]
Skin and Body Protection A flame-resistant lab coat and closed-toe shoes are required.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Preparation
  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Spill Kit: Have a chemical spill kit readily accessible that is appropriate for flammable liquids.

Handling and Use
  • Grounding: When transferring from a larger container, ensure both containers are grounded to prevent static discharge.

  • Avoid Inhalation and Contact: Handle the chemical in a manner that avoids the generation of vapors and direct contact with skin and eyes.

  • Use Appropriate Tools: Utilize tools and equipment made of materials compatible with this compound.

  • Keep Away from Ignition Sources: This is a flammable liquid; keep it away from open flames, hot surfaces, and sparks.[7]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Flammables Cabinet: Store in a designated flammables storage cabinet.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Check Fume Hood Check Fume Hood Don PPE->Check Fume Hood Transfer Chemical Transfer Chemical Check Fume Hood->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Store Securely Store Securely Perform Experiment->Store Securely Dispose of Waste Dispose of Waste Store Securely->Dispose of Waste

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Hazardous Waste: this compound is considered hazardous waste. Do not dispose of it down the drain.

  • Waste Container: Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."

Storage of Waste
  • Secure Area: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Secondary Containment: It is recommended to store the waste container in secondary containment to prevent spills.

Final Disposal
  • Licensed Disposal Service: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

  • Follow Regulations: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Spills
  • Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Large Spills: For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Fire
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

  • Evacuation: In case of a fire, evacuate the area and activate the fire alarm.

G Elimination Elimination (e.g., Use a safer alternative) Substitution Substitution (e.g., Use a less volatile solvent) Elimination->Substitution Engineering Controls Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Controls Administrative Controls Administrative Controls (e.g., Standard Operating Procedures) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative Controls->PPE

Caption: Hierarchy of Controls for Mitigating this compound Risks.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethoxyacetonitrile
Reactant of Route 2
Diethoxyacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.